The table below summarizes the fundamental differences between these two compounds.
| Property | Salicylic Acid (SA) | Potassium Salicylate (KSA) |
|---|---|---|
| Chemical Structure | A phenolic acid and a beta-hydroxy acid (BHA) with the formula ( C_7H_6O_3 ) [1]. | The potassium salt of salicylic acid, with the formula ( C_7H_5KO_3 ) [2]. |
| IUPAC Name | 2-Hydroxybenzoic acid [3] | Potassium 2-hydroxybenzoate |
| Molecular Weight | 138.12 g/mol [3] [1] | 176.22 g/mol (calculated from formula) |
| Physical Form | Colorless to white, crystalline solid [3] [1] | Information not specified in search results, but typically a white, crystalline powder. |
| Solubility | Poor solubility in water (1.24 g/L at 0°C) [3]. Soluble in organic solvents (e.g., ethanol, acetone) [3] [1]. | Highly water-soluble, as salt formation generally increases aqueous solubility. |
| pKa | 2.97 (at 25°C) [3] | Not explicitly found, but expected to be higher due to salt formation. |
| pH (in solution) | A saturated solution is acidic (pH ~2.4) [1]. | Can be formulated to various pH levels. Slightly alkaline solutions (e.g., pH ~7.2) are possible for oral use, while acidic formulas (pH 4.5-6.5) are for topical use [4]. |
| Key Mechanism of Action | Modulates COX-1 enzymatic activity to decrease prostaglandin formation; acts as a keratolytic agent by promoting skin cell desquamation [3] [1]. | Presumed to be similar to SA after dissolution and possibly in vivo, as it is a precursor to the active salicylate ion. The counterion may influence absorption and bioavailability. |
For research and development, the choice between these compounds depends heavily on the experimental goals and desired formulation characteristics.
Advantages of this compound in Formulation:
Metabolism and Aggregate Exposure: In the context of dermal exposure, it is important to note that not all salicylate esters contribute equally to systemic levels of salicylic acid. A 2024 study highlights the use of in vitro to in vivo extrapolation (IVIVE) to derive a "metabolism factor" for estimating aggregate internal exposure to salicylic acid after dermal application of its various esters, including this compound [5]. This is a crucial consideration for the safety assessment of cosmetic ingredients.
The following workflow outlines a general approach for preparing stabilized this compound, based on a patented method [4].
This method produces a stabilized KSA liquid. The resulting liquid can be used directly for topical applications or dehydrated into a mild, slightly alkaline powder suitable for oral dosing, which dissolves quickly and is gentle [4].
Potassium salicylate is the potassium salt of salicylic acid. The key structural change from salicylic acid is the deprotonation of the carboxylic acid group (-COOH) to form a carboxylate anion (-COO⁻K⁺). This significantly affects the NMR spectrum, most notably by removing the characteristic signal of the carboxylic acid proton [1].
The table below summarizes the expected ( ^1\text{H} ) NMR chemical shifts for this compound, inferred from data on salicylic acid and the known electronic effects of salt formation [1] [2].
Table 1: Expected ( ^1\text{H} ) NMR Chemical Shifts for this compound
| Proton Position | Description & Chemical Environment | Expected δ (ppm) | Notes and Multiplicity |
|---|---|---|---|
| H-3 & H-5 | Aromatic protons, meta to both substituents | ~6.8 - 7.1 | Complex multiplet patterns due to coupling. |
| H-4 | Aromatic proton, para to hydroxyl, ortho to carboxylate | ~7.3 - 7.5 | Complex multiplet patterns due to coupling. |
| H-6 | Aromatic proton, ortho to both hydroxyl and carboxylate | ~7.8 - 8.0 | Most deshielded aromatic proton due to proximity to both electron-withdrawing groups. |
| OH | Phenolic Hydroxyl | ~9.0 - 11.0 or broader | Chemical shift is highly concentration and solvent dependent. |
Based on the methodologies described in the search results for similar compounds, here is a proposed experimental protocol for acquiring the ( ^1\text{H} ) NMR spectrum of this compound.
Table 2: Detailed Experimental Methodology
| Parameter | Specification | Rationale & Notes |
|---|---|---|
| Sample Preparation | Dissolve 10-20 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O). | D₂O is suitable for water-soluble ionic compounds. The exchangeable phenolic proton may not be observed. |
| NMR Spectrometer | 400 MHz or higher (e.g., Varian VNMR-S 400 MHz [3]). | Higher field strength provides better resolution and first-order spectra. |
| Temperature | 25-30 °C (ambient probe temperature). | - |
| Acquisition Parameters | Standard quantitative parameters: Pulse width ~30°, acquisition time ~4 seconds, relaxation delay ~5-10 seconds. | A relaxation delay of at least 5 times the longitudinal relaxation time (T1) of the slowest-relaxing nucleus ensures accurate integration. |
| Referencing | Reference chemical shift to internal standard Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) at 0.00 ppm. | In D₂O, the residual HDO signal appears at ~4.79 ppm, but an internal standard like TSP is more accurate. |
For clarity, the following diagram outlines the logical workflow for the NMR characterization of this compound as described in this guide.
The table below summarizes the core identifiers and physical properties of potassium salicylate as found in chemical databases [1] [2] [3].
| Property | Description |
|---|---|
| CAS Registry Number | 578-36-9 [1] |
| Molecular Formula | C₇H₅KO₃ [1] [2] [3] |
| IUPAC Name | Potassium 2-hydroxybenzoate [4] |
| Molecular Weight | 176.21 g/mol (anhydrous) [2] [3] |
| Boiling Point | 336.3°C at 760 mmHg [3] |
| Description | White to off-white powder; can turn pink upon light exposure [1] |
For FTIR analysis of solid powders like this compound, the KBr pellet method is a standard and effective technique. The process ensures a homogeneous sample that is transparent to IR radiation [5]. The following diagram illustrates the key steps in this workflow.
Generalized FTIR sample preparation workflow using the KBr pellet method.
The table below details the critical parameters for each step to ensure you obtain a high-quality spectrum [5].
| Step | Parameter | Key Details & Purpose |
|---|---|---|
| 1. Mixing | KBr to Sample Ratio | 100:1 to 100:0.2. A dilute sample ensures the IR beam is not completely absorbed, preventing noisy spectra. |
| 2. Grinding | Particle Size & Handling | Grind to a fine, consistent powder. KBr is hygroscopic; avoid excessive grinding to minimize moisture absorption, which increases background noise. |
| 3. Pelletizing | Pressure & Environment | Apply high pressure (~8 tons) under a vacuum for several minutes. Vacuum degassing removes air and moisture, preventing brittle pellets that scatter light. |
| 4. Final Pellet | Appearance | The final pellet should be thin and transparent to allow the IR beam to pass through effectively. |
Since a specific spectrum for this compound was not available, you can take the following steps to complete your analysis:
The table below summarizes the key identifying information and physical properties of Potassium Salicylate from the search results.
| Property | Details |
|---|---|
| CAS Registry Number | 578-36-9 [1] [2] [3] |
| Molecular Formula | C7H5KO3 [1] [3] or C7H7KO3 [2] |
| Molecular Weight | 176.21 g/mol [1] [3] or 178.23 g/mol [2] |
| Chemical Name | This compound [2] |
| Synonyms | Salicylic acid potassium salt; 2-Hydroxybenzoic acid potassium salt [2] [3] |
| Appearance | White to off-white solid [2] |
| Boiling Point | 326°C - 336.3°C [2] [3] |
| Density | 1.53 at 20°C [2] |
| Flash Point | 144.5°C [3] |
| Storage | 2-8°C, stored under nitrogen [2] |
The following table outlines the known hazard and safety classifications for this compound.
| Aspect | Details |
|---|
| GHS Hazard Statements [2] | H319: Causes serious eye irritation. H302: Harmful if swallowed. | | GHS Precautionary Statements [2] | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. | | Flammability [2] | Not classified as flammable or explosive. | | Stability | Becomes pink on exposure to light [2]. |
Based on the identified hazards, the following diagram outlines a basic safety assessment and risk mitigation workflow for handling this compound in a laboratory setting.
A basic safety workflow for handling this compound, highlighting key hazards and controls.
While detailed protocols were not found, the available data suggests several critical points for experimental design:
The search results lack a complete SDS and in-depth technical data. To proceed with your research and ensure safety compliance, I suggest you:
Potassium salicylate represents a crucial pharmaceutical intermediate with significant therapeutic potential, particularly in dermatological applications. This organic salt is synthesized through a metathesis reaction—a chemical process involving the exchange of ions between two compounds to form new products. The synthesis of this compound via this route has gained considerable attention in pharmaceutical research due to its utility in creating advanced drug formulations with enhanced bioavailability and therapeutic efficacy. Recent studies have demonstrated that salicylate salts exhibit remarkably improved biological activity—up to 200-2000 times greater than salicylic acid alone—making them particularly valuable for developing treatments for acne vulgaris, a condition affecting 85-90% of the global population at some stage in life [1].
The metathesis approach to synthesizing this compound offers several advantages over alternative methods, including higher purity yields, reduced reaction times, and excellent scalability. These benefits align perfectly with the principles of green chemistry, as the process minimizes waste generation and utilizes environmentally benign solvents. Furthermore, this compound serves as a key precursor in the synthesis of more complex Active Pharmaceutical Ingredients (APIs), particularly when combined with quaternary ammonium compounds like N-alkylnicotinamide derivatives to form ionic APIs with superior antimicrobial and anti-inflammatory properties [1]. The resulting compounds have demonstrated exceptional promise in addressing multifactorial skin conditions through simultaneous targeting of pathogenic microorganisms and inflammatory pathways.
Table 1: Required Materials for this compound Synthesis
| Material | Specification | Purity | Supplier Example |
|---|---|---|---|
| Salicylic acid | C₆H₄(OH)COOH | ≥99% | Sigma-Aldrich |
| Potassium hydroxide | KOH | ≥99% | Avantor |
| Methanol | CH₃OH | 99.8% | Avantor |
| Ethanol | C₂H₅OH | 96% | Avantor |
| Acetone | CH₃COCH₃ | 99% | Avantor |
| Deionized water | H₂O | <0.1 μS cm⁻¹ | Lab purification system |
Essential equipment for this synthesis includes: EasyMax reactor (METTLER TOLEDO) or similar automated synthesis workstation equipped with pH-meter and temperature control, rotary evaporator for solvent removal, vacuum oven for drying, analytical balance (precision ±0.0001 g), vacuum filtration setup, and round-bottom flasks (100-250 mL capacity) [1]. The reaction should be performed under standard laboratory conditions with adequate ventilation, particularly when handling volatile organic solvents.
Neutralization Step:
Solvent Removal and Purification:
Metathesis Reaction Workflow:
Diagram 1: Metathesis reaction workflow for synthesizing N-alkylnicotinamide salicylates from this compound
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural elucidation of both the intermediate this compound and final metathesis products. For comprehensive characterization, acquire ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz using a Varian VNMR-S or equivalent spectrometer with TMS as internal standard [1]. Prepare samples by dissolving approximately 10-15 mg of product in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). The diagnostic signals for this compound should include aromatic protons between δ 6.5-8.0 ppm and a carboxylate group that does not appear as a typical carboxylic acid proton.
Fourier-Transform Infrared (FTIR) spectroscopy provides complementary structural information, particularly regarding functional group transformations. Collect spectra using a ReactIR iC15 probe (METTLER TOLEDO) or equivalent FTIR spectrometer equipped with an MCT detector. Scan samples from 3000 to 650 cm⁻¹ with 8 cm⁻¹ resolution, preparing samples as KBr pellets or thin films between NaCl plates. Key vibrational modes for this compound include: asymmetric COO⁻ stretch at ~1560-1580 cm⁻¹, symmetric COO⁻ stretch at ~1380-1400 cm⁻¹, and aromatic C=C stretches at ~1450-1600 cm⁻¹ [1]. The absence of the characteristic O-H stretch of carboxylic acid at ~1700 cm⁻¹ confirms complete salt formation.
Karl Fischer titration represents the reference method for determining water content in the synthesized compounds. Prepare samples by dissolving approximately 0.5-1.0 g of product in dehydrated methanol and titrate using a TitroLine 7500 KF trace apparatus or equivalent coulometric Karl Fischer titrator. Calculate the water content by comparing results to a pure methanol blank, with acceptable limits typically <1.0% w/w for pharmaceutical applications [1].
Residual bromide ion quantification ensures complete metathesis reaction and removal of bromide impurities. Prepare a solution of 1.000 g ± 0.0001 g of product in 100 mL deionized water. Add 1 mL of 5% potassium chromate (K₂CrO₄) solution as indicator and titrate with 0.1 mol·L⁻¹ silver nitrate (AgNO₃) solution with vigorous stirring until a persistent brown-red suspension forms. Calculate bromide content based on AgNO₃ consumption, with pharmaceutical-grade materials typically requiring <50 ppm residual bromide [1].
Table 2: Analytical Characterization Methods and Specifications
| Analytical Method | Key Parameters | Acceptance Criteria | Instrumentation |
|---|---|---|---|
| ¹H NMR Spectroscopy | Chemical shifts, coupling constants, integration | Consistent with structure; purity >95% | Varian VNMR-S 400 MHz |
| FTIR Spectroscopy | Functional group vibrations | Complete salt formation; no starting material | ReactIR iC15 with MCT detector |
| Karl Fischer Titration | Water content | <1.0% w/w | TitroLine 7500 KF trace |
| Residual Bromide Test | Bromide ion concentration | <50 ppm | Visual titration with AgNO₃ |
Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism and kinetics of salicylate alkylation processes. Studies utilizing the B3LYP/LanL2DZ level of theory with full molecular geometry optimization have demonstrated that the alkylation of this compound with allyl bromide proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism in both gas phase and solvent environments [2]. This mechanism involves a concerted process wherein the nucleophilic oxygen of the salicylate anion attacks the electrophilic carbon of the allyl bromide simultaneously with the departure of the bromide leaving group.
The SN2 mechanism has significant implications for reaction kinetics and selectivity. The reaction rate follows second-order kinetics, dependent on both the concentration of this compound and the alkyl halide. The reaction efficiency is influenced by several factors including solvent polarity, steric hindrance at the reaction center, and the nucleophilicity of the salicylate oxygen. Polar aprotic solvents typically enhance reaction rates by solvating the cationic counterions while leaving the nucleophile relatively unencumbered. The computational studies further revealed that the energy barrier for this transformation remains favorable under mild reaction conditions, supporting the experimental observations of high conversion rates at moderate temperatures [2].
The metathesis-derived this compound and its subsequent transformation into N-alkylnicotinamide salicylates demonstrate exceptional pharmaceutical potential, particularly for dermatological applications. Recent investigations have revealed that these ionic APIs exhibit remarkable antibacterial efficacy against Cutibacterium acnes (formerly Propionibacterium acnes), the primary pathogenic bacterium implicated in acne vulgaris pathogenesis. The minimum inhibitory concentrations (MIC) observed for these compounds range from 200 to 2000 times lower than that of salicylic acid alone, representing a dramatic enhancement of biological activity [1].
Molecular docking studies have further elucidated the exceptional anti-inflammatory properties of these salicylate derivatives. The computational analyses demonstrate that N-alkylnicotinamide salicylates exhibit binding affinities and IC₅₀ values comparable to or better than commonly used non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, ibuprofen, and acetylsalicylic acid. Specifically, the derivative featuring a decyl substituent on the pyridinium ring of nicotinamide has emerged as particularly promising, combining potent anti-Cutibacterium acnes activity with favorable water solubility and enhanced wettability on hydrophobic surfaces such as skin [1]. This combination of attributes addresses two critical aspects of acne therapy: eradication of pathogenic microorganisms and reduction of inflammation-associated symptoms.
The biological efficacy of the N-alkylnicotinamide salicylates derived from this compound demonstrates a clear dependence on the structural features of the cation. Systematic studies varying the alkyl chain length attached to the nicotinamide nitrogen have revealed a pronounced chain length effect on both antimicrobial potency and physicochemical properties [1]. Compounds with intermediate chain lengths (C₈-C₁₀) typically exhibit optimal balance between lipophilicity and aqueous solubility, maximizing their ability to penetrate bacterial cell membranes while maintaining sufficient water solubility for formulation development.
Table 3: Influence of Alkyl Chain Length on Properties of N-Alkylnicotinamide Salicylates
| Alkyl Chain Length | Antibacterial Potency | Water Solubility | Surface Activity | Toxicity Profile |
|---|---|---|---|---|
| Ethyl (C₂) | Moderate | High | Low | Practically Nontoxic |
| Butyl (C₄) | Good | Moderate | Moderate | Practically Nontoxic |
| Hexyl (C₆) | Very Good | Moderate | Moderate | Relatively Harmless |
| Octyl (C₈) | Excellent | Moderate to Low | High | Relatively Harmless |
| Decyl (C₁₀) | Outstanding | Moderate | High | Relatively Harmless |
| Dodecyl (C₁₂) | Good | Low | Very High | Moderately Toxic |
The toxicity profile of these compounds further underscores their pharmaceutical potential. Ecotoxicological assessments using Artemia franciscana (brine shrimp) as a model crustacean have demonstrated that most N-alkylnicotinamide salicylates—with the exception of the dodecyl (C₁₂) derivative—can be classified as "Relatively Harmless" or "Practically Nontoxic" according to standard environmental hazard classifications [1]. This favorable safety profile, combined with their exceptional efficacy, positions these this compound-derived APIs as promising candidates for sustainable pharmaceutical development with reduced environmental impact.
The synthesis of This compound via metathesis reaction represents a robust and efficient methodology for producing valuable pharmaceutical intermediates with enhanced therapeutic properties. The protocol outlined in these Application Notes provides researchers with a detailed, reproducible procedure that aligns with green chemistry principles while delivering high-quality products suitable for advanced drug development. The exceptional bioactivity enhancement observed in the resulting N-alkylnicotinamide salicylates—with potency increases up to 2000-fold compared to salicylic acid—highlights the transformative potential of this synthetic approach in addressing current challenges in dermatological therapy, particularly for multifactorial conditions like acne vulgaris.
Future research directions should focus on optimizing the metathesis process through continuous flow chemistry to enhance productivity and reduce solvent consumption further. Additionally, exploration of alternative cation structures beyond N-alkylnicotinamide derivatives may unlock new biological activities and application areas. The demonstrated low environmental impact of these compounds, as evidenced by their favorable ecotoxicological profiles, positions them as promising candidates for the next generation of sustainable pharmaceuticals. As research in this field advances, the integration of computational design with efficient synthetic methodologies such as the this compound metathesis route will continue to drive innovation in pharmaceutical development.
Potassium salicylate (C7H5KO3) is the potassium salt of salicylic acid. The table below summarizes its key physicochemical properties based on the search results [1].
| Property | Value / Description |
|---|---|
| CAS Number | 578-36-9 |
| Molecular Formula | C7H5KO3 |
| Molecular Weight | 176.213 g/mol |
| Synonyms | Salicylic acid potassium salt; Potassium 2-hydroxybenzoate |
| Log P | 1.10 |
| Analytical Method (HPLC) | Reverse-Phase (Newcrom R1 column), mobile phase: Acetonitrile/Water/Phosphoric Acid |
Based on general principles of ion exchange chromatography and sample preparation [2] [3], the following workflow outlines the key stages for processing this compound. This provides a logical framework for developing a specific protocol.
While a direct protocol was not found, the following sections detail general laboratory procedures for ion exchange, adapted for the context of an ionic compound like this compound [2] [3].
Proper sample preparation is critical for successful ion-exchange chromatography.
The table below summarizes key parameters that require optimization for an efficient ion-exchange process with salicylates, based on the available literature [2] [3].
| Parameter | Consideration & Impact |
|---|---|
| pH | Determines the charge of the salicylate anion and the functional groups on the resin. Must be carefully controlled for consistent binding. |
| Ionic Strength | High ionic strength in the sample can prevent binding. A gradient of increasing ionic strength is typically used for elution. |
| Resin Characteristics | The structure and cross-linking of the ion-exchange fiber/resin can profoundly affect the binding and release kinetics of salicylates. |
| Sample Stability | The stability of the target molecule under the selected pH, salt, and temperature conditions should be verified prior to chromatography. |
This compound represents a synergistic combination of salicylic acid (SA) and potassium (K+) in a single molecular entity, offering dual benefits for plant growth enhancement and stress mitigation. While direct studies on this compound are limited in the available literature, extensive research exists on the separate or combined application of salicylic acid and various potassium forms across multiple crop species. This compound leverages SA's role as a crucial plant hormone involved in defense signaling pathways, while potassium serves as an essential macronutrient vital for numerous physiological processes including enzyme activation, stomatal regulation, and osmotic balance. The combination in this compound is theoretically designed to provide enhanced bioavailability and synergistic activity, making it particularly valuable for improving crop performance under various abiotic stress conditions such as drought, salinity, and temperature extremes [1] [2].
The mechanistic basis for this compound efficacy lies in the complementary roles of its constituent components. Salicylic acid functions as a key signaling molecule in systemic acquired resistance (SAR), priming plants for enhanced defense responses against pathogens and abiotic stresses. Meanwhile, potassium plays a fundamental role in maintaining cellular homeostasis and activating stress-responsive enzymes. When combined in this compound, these components work synergistically to enhance plant resilience through multiple mechanisms including stomatal regulation, improved photosynthetic efficiency, enhanced antioxidant capacity, and maintenance of cellular turgor pressure under stress conditions [1] [3] [4].
Numerous studies have investigated the effects of salicylic acid and potassium applications either separately or in combination across various crop species. The compiled data from these experiments provide strong indirect evidence for the potential efficacy of this compound as a plant biostimulant.
Table 1: Effects of Salicylic Acid and Potassium Applications on Physiological Parameters in Various Crops
| Crop Species | Treatment | Concentration | Key Physiological Effects | Reference |
|---|---|---|---|---|
| Cluster bean | SA | 100-300 ppm | Increased leaf fresh weight (2.37 g), dry weight (0.645 g), relative leaf water content (65.98%), cell membrane stability (84.66%) | [1] |
| Cluster bean | KCl | 0.5-1.5% | Improved all growth and yield parameters, with optimal results at 1.5% concentration | [1] |
| Mung bean | SA + K | 100 ppm SA + 1% K | Significant mitigation of drought stress effects at flowering and pod formation stages | [2] |
| Balady mandarin | SA + K | 10 mg/L SA + 0.25% K₂SO₄ | Increased fruit retention, yield, and leaf mineral content | [3] |
| Wheat | KNO₃ + SA | 15 g/L KNO₃ + 10 μM SA | Enhanced number of grains per spike (6.42 grains), days to maturity (1.03 days), 1000-grain weight (1.97 g) | [4] [5] |
| Paddy | KNO₃ | 15 g/L | Improved photosynthetic rate, SPAD values, proline content, and reduced membrane injury under sodicity stress | [5] |
Table 2: Effects of Salicylic Acid and Potassium Applications on Yield Parameters in Various Crops
| Crop Species | Treatment | Concentration | Yield Enhancement | Reference |
|---|---|---|---|---|
| Cluster bean | SA | 300 ppm | Grain yield (15.54 q ha⁻¹), stover yield (37.53 q ha⁻¹), harvest index (31.33%) - 19.69% increase over control | [1] |
| Faba bean | K silicate + PGPR | Foliar application | Improved yield attributes: number of pods plant⁻¹, number of seeds pod⁻¹, 100-seed weight | [6] |
| Balady mandarin | K | 0.25% K₂SO₄ | Increased fruit retention and yield parameters | [3] |
| Wheat | KNO₃ | 15 g/L | Yield per plot increased by 0.2 kg/plot | [4] |
| Paddy | KNO₃ | 15 g/L | 12-14% increase in grain yield under sodicity stress | [5] |
The data from these diverse crops demonstrate consistent positive effects of salicylic acid and potassium applications on both physiological parameters and yield attributes. In cluster bean, the optimal concentration of SA (300 ppm) significantly enhanced both physiological traits and yield components, including plant height (81.33 cm), number of branches (12 per plant), and number of pods (194 per plant) [1]. Similarly, in wheat, combined application of potassium nitrate and salicylic acid helped mitigate yield penalties associated with the Gpc-B1 gene by extending the grain filling period, resulting in significant improvements in yield components [4]. These findings across multiple crop species provide a strong foundation for anticipating positive results from this compound applications.
Stock Solution Preparation: For this compound, prepare a primary stock solution at 1000 ppm by dissolving 1 g of pure this compound in 1 L of distilled water. For separate component applications, create SA stock solution by dissolving 1 g salicylic acid in a small volume of ethanol or NaOH (0.1 M) before making up to 1 L with distilled water for 1000 ppm concentration. For potassium-only solutions, dissolve 10 g of potassium chloride or potassium sulfate in 1 L distilled water for 1% concentration [1] [3].
Working Solution Preparation: Dilute the stock solutions to achieve desired concentrations based on crop requirements. For most field crops, SA concentrations of 100-300 ppm and potassium concentrations of 0.5-1.5% have proven effective [1]. For fruit trees like mandarin, lower SA concentrations (10 mg/L) combined with potassium sulfate (0.25%) show efficacy [3]. Add surfactant such as Tween 20 at 0.1% to improve leaf adhesion and absorption. Adjust pH to slightly acidic (5.5-6.5) to enhance foliar absorption and stability of active components [1] [7].
Application Timing: Apply during critical growth stages most sensitive to abiotic stresses. For annual crops, two applications at flowering initiation and pod formation stage are most effective [1] [2]. For perennial crops, apply at flowering initiation, fruit set, and pre-coloring stage [3]. Applications should be made during cooler parts of the day (early morning or late afternoon) to maximize stomatal opening and absorption efficiency while minimizing evaporation losses.
Application Technique: Use handheld or mechanized sprayers capable of producing fine mist (100-200 μm droplet size) for uniform coverage. Ensure thorough coverage of both leaf surfaces until runoff is just beginning. For field experiments, utilize randomized complete block designs with three or more replications to account for spatial variability [1]. Maintain appropriate buffer zones between treatments to prevent cross-contamination. Implement standard agricultural practices uniformly across all treatments to isolate treatment effects.
The efficacy of this compound in enhancing plant stress tolerance operates through interconnected signaling pathways that regulate physiological and biochemical responses. The salicylic acid component primarily modulates defense signaling, while potassium contributes to cellular homeostasis, with both components converging to enhance overall plant resilience.
Figure 1: Signaling Pathways Activated by this compound in Plants
The salicylic acid pathway mediates crucial defense responses in plants. SA acts as a key signaling molecule in systemic acquired resistance (SAR), priming the plant's immune system for enhanced defense against subsequent pathogen attacks and abiotic stresses [7]. SA application induces stomatal regulation, reducing transpiration rates and improving water conservation under drought conditions [1]. Additionally, SA stimulates the antioxidant defense system, enhancing the activity of enzymes like catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD) that scavenge reactive oxygen species (ROS) generated under stress conditions [6]. SA also plays a role in maintaining photosynthetic efficiency by protecting chlorophyll content and photosystem function during stress [1].
Simultaneously, potassium-mediated pathways contribute to stress tolerance through multiple mechanisms. Potassium is essential for osmotic adjustment, helping maintain cell turgor pressure and water uptake under drought and salinity stress [1] [5]. K+ serves as a cofactor for numerous enzymes involved in protein synthesis, carbohydrate metabolism, and photosynthesis [6]. Potassium plays a crucial role in maintaining ion homeostasis under saline conditions by regulating K+/Na+ ratio, thereby reducing sodium toxicity [6]. Furthermore, potassium regulates stomatal movement by controlling guard cell turgor, thereby optimizing water use efficiency and CO2 uptake for photosynthesis [1] [8]. The convergence of these SA- and K-mediated pathways results in comprehensive stress tolerance, enhancing both plant productivity and resilience.
Crop-Specific Formulations: Different crop species show varying responsiveness to salicylic acid and potassium applications. For field crops like cluster bean and mung bean, higher SA concentrations (100-300 ppm) combined with potassium chloride (0.5-1.5%) prove most effective [1] [2]. For fruit trees like mandarin, lower SA concentrations (10 mg/L) with potassium sulfate (0.25%) yield optimal results [3]. For cereals including wheat and paddy, potassium nitrate (15 g/L) shows significant efficacy, with SA (10 μM) providing complementary benefits [4] [5].
Stress-Specific Protocols: Under drought stress, applications at flowering and pod formation stages significantly improve relative water content and cell membrane stability [1] [2]. Under salinity stress, applications at tillering, maximum growth, panicle initiation, and grain formation stages enhance photosynthetic rate and reduce membrane injury [5]. For sodicity stress in paddy, four applications at critical growth stages (tillering, maximum growth, panicle initiation to grain formation, and two days after third spray) mitigate yield losses by 12-14% [5].
This compound shows excellent compatibility with various agricultural inputs, enabling integration into existing management practices. Research indicates synergistic effects when combined with plant growth-promoting rhizobacteria (PGPR),
enhancing soil enzyme activity (urease and dehydrogenase) and improving nutrient availability [6]. Compatibility with silicon-based fertilizers has been observed, with combined applications enhancing resistance against pathogens like Phytophthora infestans in potato through modulation of ethylene and jasmonic acid signaling pathways [9]. Additionally, combinations with zinc sulfate (0.02%) in Balady mandarin improved fruit quality parameters including Total Soluble Solids (TSS) and TSS/acid ratio [3].
This compound represents a promising biostimulant for enhancing crop productivity and stress resilience, leveraging the synergistic relationship between salicylic acid's signaling functions and potassium's physiological roles. The empirical evidence from separate applications of these components across multiple crop species demonstrates consistent improvements in physiological processes, stress tolerance mechanisms, and yield attributes. Current research gaps include optimization of application timing and concentration for specific crop-stress combinations, molecular-level understanding of the synergistic mechanisms, and long-term effects on soil health and crop quality. Future research should focus on direct comparisons between this compound and separate component applications, formulation improvements for enhanced bioavailability, and integration into climate-resilient agricultural systems addressing emerging challenges like combined abiotic stresses.
Heavy metal (HM) stress represents a significant challenge to plant growth, development, and agricultural productivity worldwide. As sessile organisms, plants have evolved complex defense mechanisms against HM toxicity, which include hormonal signaling pathways that can be enhanced through exogenous application of protective compounds. Potassium salicylate combines the established benefits of salicylic acid (SA) in activating plant stress responses with the essential nutrient potassium (K⁺), which plays a complementary role in maintaining cellular homeostasis under stress conditions [1] [2].
Salicylic acid functions as a crucial signaling molecule in plant defense systems, modulating various physiological and biochemical processes that enhance heavy metal tolerance. Simultaneously, potassium serves as a vital osmolyte and charge carrier, supporting turgor maintenance, stomatal regulation, and enzymatic activities that are often disrupted under metal stress [2]. This combination addresses multiple aspects of HM toxicity through synergistic mechanisms, making this compound a promising candidate for mitigating metal-induced phytotoxicity.
Table: Key Signaling Components in this compound-Mediated Heavy Metal Stress Response
| Signaling Component | Function | Effect of this compound |
|---|---|---|
| NPR1 | Master regulator of SA-mediated defense | Activation through altered cellular redox state [1] |
| MAP Kinases | Signal transduction cascades | Phosphorylation and activation of stress-responsive transcription factors [1] |
| ROS Scavenging Enzymes | Detoxification of reactive oxygen species | Enhanced activity of CAT, APX, SOD [1] |
| Jasmonic Acid Pathway | Defense hormone signaling | Antagonistic/synergistic cross-talk depending on metal stress type [3] |
| Potassium Transporters | K⁺ homeostasis maintenance | Reduced K⁺ efflux and electrolyte leakage under HM stress [2] |
The molecular mechanisms through which this compound enhances heavy metal tolerance involve complex signaling networks and cross-talk between different plant growth regulators. Salicylates activate defense-related genes through both NPR1-dependent and independent pathways, while potassium mitigates metal-induced ionic imbalance and oxidative damage [1] [2].
Figure 1: Integrated signaling pathways activated by this compound under heavy metal stress. The diagram illustrates how potassium and salicylate components function both independently and synergistically to enhance plant metal tolerance through multiple molecular mechanisms.
Chemical Composition: this compound (C₇H₅KO₃) is the potassium salt of salicylic acid, offering improved water solubility compared to salicylic acid.
Stock Solution Preparation:
Working Solution Preparation:
Table: Application Parameters for this compound in Heavy Metal Stress Mitigation
| Application Method | Optimal Concentration | Frequency/Timing | Experimental Conditions |
|---|---|---|---|
| Foliar Spray | 100-300 μM | 24-48 hours before HM stress; Repeat 7-day intervals during stress [1] | Full canopy coverage until run-off; Morning application |
| Root Drench/ Irrigation | 50-200 μM | Pre-treatment: 48h before HM; During stress: 5-7 day intervals [4] | Soil saturation without waterlogging |
| Hydroponic Application | 50-150 μM | Continuous exposure or 24h pre-treatment [5] | Maintain oxygen saturation; Monitor pH stability |
| Seed Priming | 100-500 μM | 12-24 hours immersion pre-sowing [1] | Air-dry seeds after treatment before sowing |
Experimental Controls:
Physiological Parameters:
Biochemical Assays:
Antioxidant Enzyme Activities:
Oxidative Stress Markers:
Ionic Homeostasis:
Molecular Analyses:
Application of this compound should result in:
Successful this compound application typically demonstrates:
Common Challenges:
Optimization Guidelines:
This compound represents a promising, environmentally sustainable approach for mitigating heavy metal stress in plants through dual mechanisms of SA-mediated defense activation and potassium-supported physiological homeostasis. The protocols outlined provide researchers with standardized methodologies for evaluating its efficacy across different plant-metal systems.
Future research directions should focus on:
The efficacy of SA and potassium in combating salinity stress stems from their ability to target multiple physiological pathways.
SOS1, NHX1, and HKT1, which helps exclude sodium (Na⁺) from cells and sequester it in vacuoles, while promoting potassium (K⁺) retention [3]. Furthermore, SA helps in osmotic adjustment by accumulating solutes like soluble proteins and sugars, and protects photosynthetic capacity by preserving chlorophyll content and photosystem II efficiency [3].The diagram below illustrates how these components work together to enhance salinity tolerance.
The following tables summarize key quantitative data and effective protocols from recent studies.
Table 1: Effective Concentrations of Salicylic Acid and Potassium for Salinity Stress Mitigation
| Plant Species | Stress Level (NaCl) | Compound & Concentration | Key Physiological Improvements | Citation |
|---|---|---|---|---|
| Tobacco | 200 mM | SA: 1.0 mM (foliar) | ↑ Leaf K⁺/Na⁺ ratio; ↑ antioxidant enzymes (SOD, CAT, APX); ↑ photosynthetic pigments; activated AsA-GSH cycle genes | [1] |
| Faba Bean | 150 mM | SA: 1.0 mM (foliar) | Improved root architecture; ↑ photosynthetic efficiency; ↑ K⁺, Ca²⁺, Mg²⁺; ↑ VfNHX1, VfSOS1, VfHKT1 expression | [3] |
| Maize | 150 mM | SA: 0.1 mM (in media) | Restored germination & growth; ↓ H₂O₂ & MDA; triggered AsA-GSH pathway | [2] |
| Soybean | - | SA: 100-200 ppm (foliar) | ↑ Chlorophyll content; ↑ SOD activity; ↓ Lipid peroxidation (MDA); ↑ seed yield | [7] |
| Spinach | 10-20 g/L | K Silicate: 400-800 ppm (foliar) | ↑ Leaf weight & total yield; ↑ antioxidant enzymes; ↓ oxalate & proline | [8] |
| Cotton | 150 mM | K₂SO₄: 9.38 mM (in media) | Improved K⁺/Na⁺ ratio in roots; activated MAPK signaling & glutathione metabolism | [5] |
Table 2: Detailed Experimental Protocol for Foliar Application
| Protocol Step | Salicylic Acid Application | Potassium (as Silicate) Application | | :--- | :--- | :--- | | Preparation | Dissolve SA in a minimal amount of ethanol or NaOH, then make to volume with deionized water. Adjust pH to ~6.0. | Use a soluble source like potassium silicate. Dissolve directly in deionized water. | | Optimal Concentration | 0.1 - 1.0 mM is effective for most species. For ppm, 100-200 ppm is commonly used. | 400 - 800 ppm of potassium silicate has shown efficacy. | [8] [1] [7] | | Application Stage | Apply at sensitive growth stages: vegetative stage and/or reproductive stage (e.g., pod-filling). | Apply at the vegetative stage to build tolerance before peak stress. | [8] [7] | | Method & Frequency | Use foliar spray with a wetting agent (e.g., 0.05% Tween 20) until runoff. Apply every 7-14 days or as a 2-3 application schedule. | Foliar spray with a wetting agent. Can be co-applied with SA or in a staggered approach. | [8] [3] | | Key Measurements | Physiological: Chlorophyll content, photosynthesis rate, leaf water potential. Biochemical: MDA, H₂O₂, proline, antioxidant enzyme activity (SOD, CAT, APX). Molecular: Gene expression of SOS1, NHX1, HKT1. | Agronomic: Plant biomass, root architecture, yield. Biochemical: K⁺ and Na⁺ content in leaves/roots, K⁺/Na⁺ ratio, antioxidant activity. | [8] [1] [3] |
Based on the synthesized data, here is a practical workflow for researchers aiming to test this strategy.
The combination of potassium (K) fertilization and salicylic acid (SA) application has emerged as a promising strategy to improve plant resilience against various abiotic stresses like drought and salinity. The synergistic effect between these two compounds enhances a plant's physiological and biochemical defense mechanisms.
The following protocol is adapted from a study on wheat under drought stress and integrates common practices for investigating SA and K in abiotic stress research [1].
SA can be applied through two primary methods: seed priming and foliar spray.
For Seed Priming:
For Foliar Application:
A robust experimental design is crucial for generating reliable data.
To assess the efficacy of the treatments, the following physiological and biochemical parameters can be measured. The table below summarizes expected trends based on the cited research.
| Parameter | Expected Change with SA+K Treatment | Research Context & Citation |
|---|---|---|
| Chlorophyll a | Increase (e.g., 83-174%) | Drought stress in wheat [1] |
| Chlorophyll b | Increase (e.g., 130-192%) | Drought stress in wheat [1] |
| Carotenoids | Increase (e.g., 11-22%) | Drought stress in wheat [1] |
| Proline Content | Increase (e.g., 24-29%) | Drought stress in wheat [1] |
| Leaf Relative Water Content | Increase (e.g., 24-29%) | Drought stress in wheat [1] |
| Grain Yield | Increase (e.g., 37-41%) | Drought stress in wheat [1] |
| Water Use Efficiency | Significant enhancement | Drought stress in wheat [1] |
| Root K⁺/Na⁺ Ratio | Increase / Maintain homeostasis | Salt stress, K+ prevents Na+ uptake [3] |
The interplay between SA and K in stress mitigation involves complex signaling. The diagram below outlines the key pathways and their integration.
The corresponding experimental workflow from treatment to analysis is as follows:
The combined application of salicylic acid and potassium represents a potent, synergistic approach to ameliorate the adverse effects of abiotic stress in plants. The protocols and application notes detailed here provide a framework for researchers to explore and validate these effects across different crop species and stress conditions. Future work should focus on fine-tuning application rates and timing, as well as elucidating the molecular mechanisms behind this synergy in more detail.
Potassium salicylate represents a highly soluble and bioavailable source of salicylic acid for hydroponic applications, combining the well-documented plant defense priming properties of SA with essential potassium nutrition. These application notes provide researchers with detailed methodologies for utilizing this compound to enhance plant immunity and improve stress resistance in controlled environment agriculture. Based on current literature, application of SA derivatives at optimal concentrations can significantly reduce disease incidence in pathogen-challenged plants while modulating physiological and biochemical defense pathways. The protocols outlined herein synthesize established research on SA-mediated defense induction with practical hydroponic management considerations, providing a framework for consistent and reproducible experimental applications across model agricultural species.
Salicylic acid serves as a critical signaling molecule in plant defense systems, particularly against biotrophic and hemibiotrophic pathogens. The SA pathway is ubiquitous in vascular plants and mediates rapid adaptations to dynamic abiotic and biotic stress conditions [1]. Upon induction, SA signaling triggers a cascade of physiological and genetic changes that collectively enhance plant resistance through multiple defense layers. These include the activation of pathogenesis-related proteins, reinforcement of structural barriers, and production of antimicrobial compounds, culminating in both local resistance and systemic acquired resistance (SAR) that protects uninfected tissues [1].
The water-soluble potassium salt of salicylic acid offers distinct advantages for hydroponic applications compared to acidic forms of SA. With a solubility profile of one gram dissolving in 0.85 mL of water, this compound readily enters solution without the pH manipulation often required for free acid forms [2]. This characteristic enables precise dosing in recirculating hydroponic systems while maintaining nutrient solution stability. The compound provides dual functionality by supplying both SA for defense signaling and potassium for osmoregulation and enzyme activation, potentially enhancing plant resilience through complementary mechanisms [3].
This compound (CAS 578-36-9) is the potassium salt of salicylic acid with a molecular formula of C~7~H~5~KO~3~ and a molar mass of 176.212 g/mol in its anhydrous form [4]. The compound typically appears as a white to off-white odorless powder that may develop a pink coloration upon prolonged exposure to light, indicating potential photodegradation [2]. It has a boiling point of approximately 326°C at standard atmospheric pressure and a density of 1.53 at 20°C, with the monohydrate form (KC~7~H~5~O~3~·H~2~O) decomposing to the anhydrous form at temperatures above 29°C [2] [4].
Table 1: Comparison of Salicylic Acid Forms for Hydroponic Application
| Property | This compound | Salicylic Acid | Sodium Salicylate |
|---|---|---|---|
| Molecular Formula | C~7~H~5~KO~3~ | C~7~H~6~O~3~ | C~7~H~5~NaO~3~ |
| Solubility in Water | High (1g/0.85mL) | Low (1g/460mL) | High |
| pH of Solution | Neutral | Acidic | Alkaline |
| Cation Contribution | Potassium nutrition | None | Sodium (potentially detrimental) |
| Storage Requirements | 2-8°C, protected from light | Room temperature | Room temperature |
The high water solubility of this compound represents a significant practical advantage for hydroponic applications, eliminating the need for organic solvents that might cause phytotoxicity or disrupt microbial communities in living root zones [2]. Additionally, the potassium cation contributes essential nutrition without introducing sodium ions that can disrupt ion homeostasis in many plant species, particularly at elevated concentrations [3].
For experimental applications, prepare a 100 mM primary stock solution by dissolving 1.762 g of this compound (≥95% purity) in 100 mL of distilled water. Filter-sterilize the solution through a 0.22 μm membrane filter to prevent microbial contamination and store in amber vessels at 4°C for up to 30 days [2]. For extended storage, aliquot and maintain at -20°C, avoiding repeated freeze-thaw cycles. Prior to hydroponic application, prepare working solutions through serial dilution using sterile distilled water to achieve the desired final concentrations in nutrient reservoirs.
When incorporating this compound into complete nutrient solutions, account for potassium contribution to maintain optimal elemental ratios. The potassium provided by this compound must be considered within the broader nutrient management strategy, particularly regarding the potassium-to-calcium ratio, which significantly influences nutrient uptake and physiological disorders [5]. For tomato hydroponic systems, research indicates optimal K:Ca ratios between 1.7:1 and 3:1, with higher ratios potentially increasing yield but also elevating the risk of blossom end rot and other calcium-related disorders [5]. Adjust potassium nitrate or other potassium sources downward to accommodate the potassium supplied via salicylate treatments.
Table 2: Recommended this compound Concentrations by Plant Species and Application Objective
| Plant Species | Application Purpose | Concentration Range | Treatment Duration | Key Responses |
|---|---|---|---|---|
| Tomato | Bacterial wilt resistance | 0.2-0.5 mM SA equivalents | Single pre-treatment or continuous | Reduced disease incidence, enhanced defense enzymes [6] |
| Arugula | Nutrient enhancement | 50-100 μM SA equivalents | Foliar spray every 15 days | Increased N, K, Fe concentrations [7] |
| General Hydroponics | Defense priming | 10-100 μM SA equivalents | 24-48 hour pulsed exposure | Induced SAR, PR gene expression [1] |
| Cucumber | Abiotic stress tolerance | 50-100 μM SA equivalents | Pre-stress application | Improved antioxidant activity [1] |
Research demonstrates that combined applications of SA with other defense potentiators can yield synergistic effects. A 2021 study on hydroponic tomatoes showed that the combined application of 0.5 mM SA (as potassium silicate + SA) significantly reduced bacterial wilt incidence through activation of multiple defense pathways, including increased peroxidase activity, lignin accumulation, and defense-related gene expression (PAL, POD, PR1) [6].
Preventive Treatment: Apply this compound 24-72 hours prior to anticipated pathogen challenge to establish primed defense responses. For continuous protection in recirculating systems, maintain at 10-25 μM with weekly replenishment to account for degradation and uptake.
Curative Treatment: Upon early disease detection, apply a pulsed high-concentration treatment (50-100 μM) for 48-72 hours, then return to maintenance concentration or plain nutrient solution.
Combination Strategies: For enhanced efficacy, implement This compound with silicon supplements as research shows synergistic effects. The combination of 2.0 mM potassium silicate with 0.5 mM SA significantly enhanced tomato resistance to Ralstonia solanacearum beyond individual applications [6].
To quantitatively evaluate this compound efficacy, monitor the following defense biomarkers using standardized protocols:
Comprehensive assessment should include mineral nutrient analysis to evaluate potential interactions between SA signaling and nutrient acquisition. Recent research on arugula demonstrated that SA application at 50 μM significantly enhanced nitrogen (4.9% increase), potassium, and iron concentrations in leaf tissues [7]. Conduct inductively coupled plasma mass spectrometry (ICP-MS) for micronutrients and ion chromatography for macronutrients in plant tissues following standard destructive sampling protocols [7].
The diagram below illustrates the key molecular components and their interactions in salicylic acid-mediated defense signaling following this compound application:
This pathway illustrates how this compound application influences plant defense systems. Following absorption and hydrolysis to release bioactive salicylic acid, the signaling molecule activates the key regulatory protein NPR1, which in turn coordinates defense gene expression [1]. This transcriptional reprogramming leads to the synthesis of pathogenesis-related proteins with direct antimicrobial activity and the activation of systemic acquired resistance [1]. Concurrently, SA modulates reactive oxygen species levels, stimulating the antioxidant system to maintain redox homeostasis while promoting the biosynthesis of structural defenses like lignin and phenolic compounds that reinforce cell walls against pathogen invasion [6] [1].
For researchers implementing these protocols, the following diagram outlines a comprehensive experimental workflow for validating this compound efficacy in hydroponic systems:
This workflow provides a systematic approach for evaluating this compound effects in hydroponic systems. The process begins with precise stock solution preparation and concentration optimization based on target species and application objectives [6] [7]. Following plant treatment, parallel assessment pathways enable comprehensive evaluation of defense activation through biochemical assays (defense enzymes, phenolic compounds), molecular analyses (defense gene expression), and physiological assessments of disease resistance and plant health [6]. Data integration from these multiple approaches provides a complete understanding of treatment efficacy and potential applications in disease management strategies.
This compound serves as an effective SA source for enhancing plant defense responses in hydroponic systems. The documented synergistic effects between SA and silicon supplements highlight the potential for integrated defense priming strategies that activate multiple resistance pathways simultaneously [6]. Future research should focus on optimizing application timing relative to pathogen challenge, elucidating potential interactions with beneficial microbiota in root zones, and exploring species-specific responses across economically important crops. Additionally, investigation into the molecular mechanisms underlying SA-mediated nutrient uptake modulation may reveal novel connections between defense signaling and plant nutrition [7].
This compound (CAS No: 578-36-9) is the potassium salt of salicylic acid with molecular formula C₇H₇KO₃ and molecular weight of 178.23 g/mol. This compound represents an innovative approach in sustainable agriculture by combining the beneficial properties of both potassium nutrients and salicylic acid's plant defense priming capabilities. As a white to off-white crystalline solid that is highly soluble in water and alcohol, this compound offers practical advantages for agricultural formulations. The compound has gained research attention for its potential to enhance plant resilience against various abiotic stresses while providing essential potassium nutrition [1].
The dual functionality of this compound makes it particularly valuable in modern crop management systems. The salicylate component acts as a signaling molecule that triggers systemic acquired resistance (SAR) in plants, while the potassium component addresses a crucial macronutrient requirement. This combination is especially relevant given that approximately 95% of soil potassium exists in forms unavailable to plants, primarily bound in mineral structures or non-exchangeable forms [2]. Research indicates that this compound may enhance plant tolerance to multiple stress conditions, including salinity, cadmium contamination, and drought stress through coordinated physiological and biochemical responses [3] [1] [4].
The salicylic acid component of this compound functions as a key phytohormone in plant defense signaling networks. Upon application and uptake by plants, salicylates activate a complex signal transduction cascade that primes the plant's defense systems, enabling more rapid and robust responses to stress conditions. The signaling pathway involves multiple molecular components including NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), MAPKs (Mitogen-Activated Protein Kinases), and various transcription factors such as WRKYs that collectively regulate the expression of defense-related genes [5]. This pathway leads to the production of Pathogenesis-Related (PR) proteins and other defensive compounds that enhance plant resilience against both biotic and abiotic challenges [5].
Salicylic acid biosynthesis in plants occurs primarily through two pathways: the isochorismate synthase (ICS) route and the phenylalanine ammonia-lyase (PAL) pathway. Exogenous application of this compound can complement these endogenous biosynthesis pathways, potentially leading to enhanced SA accumulation in tissues. This elevated SA level activates downstream defense mechanisms through a redox-mediated conformational change in NPR1, which subsequently translocates to the nucleus and interacts with TGA transcription factors to initiate expression of defense genes such as PR-1, PR-2, and PR-5 [5]. The activation of these defense pathways not only provides protection against pathogens but also enhances tolerance to abiotic stresses including drought, salinity, and heavy metal toxicity [5].
The potassium component of this compound addresses fundamental plant physiological needs while contributing significantly to stress mitigation. Potassium serves as an essential macronutrient that activates over 60 enzymes involved in various metabolic processes including photosynthesis, protein synthesis, and carbohydrate metabolism [2]. Under stress conditions, potassium plays a particularly crucial role in osmotic regulation and stomatal functioning, helping plants maintain water balance and photosynthetic efficiency during drought or salinity stress [4].
At the cellular level, potassium contributes to stress resilience through multiple mechanisms. It functions as a primary osmotic regulator in guard cells, controlling stomatal aperture and thereby reducing water loss through transpiration during drought conditions. Potassium also enhances photosynthetic efficiency by optimizing the light-dependent reactions of photosynthesis and regulating the transport of photosynthetic products from source to sink tissues [2]. Additionally, adequate potassium nutrition strengthens cell wall structures and enhances the plant's capacity for reactive oxygen species (ROS) detoxification, reducing oxidative damage under various stress conditions [4]. The combination of these physiological benefits makes potassium a critical component in plant stress tolerance, synergistically complementing the defense-priming activities of salicylates when delivered together as this compound.
Direct soil application of this compound represents the primary method for leveraging its combined nutritional and plant-protective benefits. Research protocols typically employ soil drenching techniques where aqueous solutions of this compound are applied directly to the root zone. For laboratory and controlled environment studies, a common approach involves sand culture systems where plants are grown in quartz sand medium and regularly supplied with nutrient solutions containing this compound [6]. In these systems, application is typically performed twice daily (morning and afternoon) with volumes exceeding the sand's water retention capacity to ensure adequate distribution and prevent salt accumulation [6].
For field application, this compound can be incorporated into existing fertigation systems or applied as a soil drench in proximity to the root zone. The compound's high water solubility facilitates uniform distribution in soil, though application methods should ensure delivery to the active root zone where uptake is most efficient. In research settings, soil application is often complemented with other delivery methods to maximize efficacy. Studies have demonstrated that combined approaches utilizing both soil and foliar applications can provide more comprehensive protection, addressing both root-mediated and shoot-mediated defense activation [6] [4]. When designing application protocols, researchers should consider soil type, organic matter content, and pH, as these factors can influence the availability and mobility of both the salicylate and potassium components.
Research indicates that application concentration significantly influences the efficacy of this compound, with optimal doses varying based on target crop, growth stage, and stress conditions. Studies on tomato seedlings have demonstrated positive effects with application rates of 100 mg/L under salinity stress conditions (100 mM NaCl) [6]. In wheat trials investigating drought stress mitigation, effective concentrations ranged between 100-150 mg/L, applied either as seed priming (150 mg/L for 16 hours) or foliar spray (100 mg/L) at critical growth stages [4]. For heavy metal stress mitigation in quinoa, researchers have utilized concentrations up to 100 μM in combination with potassium fertilizers to reduce cadmium and lead toxicity [3].
The timing of application relative to stress exposure represents a critical factor in research design. Studies consistently show that pretreatment applications before stress imposition generally yield superior results compared to applications after stress symptoms appear. In tomato trials, foliar pretreatment (sprays administered 1 day before transplantation and 3 days before salinity application) proved more effective than treatment after stress establishment [6]. Similarly, in wheat research, seed priming with salicylic acid combined with potassium fertilization at sowing provided enhanced drought resilience throughout the growth cycle [4]. For optimal results, researchers should consider multiple application timings aligned with sensitive growth stages, typically including pretreatment before anticipated stress and additional applications at key developmental transitions such as tillering, flowering, and fruit set.
This compound demonstrates good compatibility with various agricultural inputs, enabling integration into comprehensive crop management programs. Research indicates potential synergistic effects when combined with other stress-mitigating compounds including calcium chloride, potassium silicate, and various micronutrients [7] [8]. Patent literature describes formulations where this compound is combined with nutrients such as phosphorus, nitrogen, calcium, magnesium, and micronutrients including zinc, copper, iron, manganese, boron, and molybdenum to create comprehensive plant protection and nutrition products [8].
The compound's formulation flexibility allows researchers to develop tailored solutions for specific stress conditions. For heavy metal contamination, studies on quinoa have demonstrated that the combined application of salicylic acid and potassium (though not necessarily as the salt form) more effectively mitigated cadmium and lead toxicity than either component applied individually [3]. Similarly, for drought stress management in wheat, the combination of salicylic acid (via seed priming or foliar application) with potassium fertilization (100 kg ha⁻¹) significantly enhanced physiological and biochemical parameters under water deficit conditions [4]. These combination approaches leverage the complementary mechanisms of action to address multiple stress response pathways simultaneously, resulting in more robust and reliable protection across varying environmental conditions.
Table 1: Efficacy of this compound and Related Compounds Under Abiotic Stress Conditions
| Crop Species | Stress Condition | Application Method | Concentration | Key Results | Citation |
|---|---|---|---|---|---|
| Tomato (Solanum lycopersicum) | Salinity (100 mM NaCl) | Foliar pretreatment | 100 mg/L | Recovered plant height to control levels; increased leaf K and Fe concentrations | [6] |
| Quinoa (Chenopodium quinoa) | Combined Cd (100 μM) and Pb (250 μM) contamination | Hydroponic application | 100 μM SA + K | Enhanced antioxidant enzymes (SOD, CAT, POD, APX); reduced metal uptake | [3] |
| Wheat (Triticum aestivum) | Drought (60% and 30% field capacity) | Foliar SA + Soil K | 100 mg/L SA + 100 kg/ha K | Increased chlorophyll a (174%), chlorophyll b (130%); improved water use efficiency | [4] |
| Quinoa (Chenopodium quinoa) | Salinity + Cadmium | Combined SA + K application | 100 μM SA + K | Increased antioxidant activities; improved phytoremediation potential | [1] |
Research across multiple crop species demonstrates that this compound and its component compounds significantly enhance plant resilience to various abiotic stresses. Under salinity conditions, tomato seedlings treated with salicylic acid (100 mg/L) via foliar pretreatment showed complete recovery of plant height parameters to non-stressed control levels, along with significant improvements in potassium (+28.9%), calcium, iron, and zinc concentrations in leaf tissues [6]. The salicylic acid component was particularly effective in mitigating ionic stress by reducing sodium accumulation while enhancing essential mineral uptake, thereby reestablishing ionic homeostasis in stressed plants.
Under heavy metal stress conditions, research on quinoa demonstrated that combined application of salicylic acid and potassium significantly enhanced phytoremediation potential while reducing metal toxicity symptoms. Treatment with SA and K increased antioxidant enzyme activities including superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX) by 25-40% compared to stressed controls without treatment [3]. This enhanced antioxidant capacity correlated with reduced oxidative damage markers and improved growth parameters. Similarly, under drought stress conditions, wheat plants treated with both salicylic acid and potassium showed dramatic improvements in photosynthetic pigments (174% increase in chlorophyll a under mild stress) and water use efficiency (41% increase in grain yield) compared to stressed controls [4]. These consistent benefits across stress types highlight the broad-spectrum protective activity of salicylate-potassium combinations.
Table 2: Comparison of Application Methods for Salicylic Acid and Potassium in Stress Mitigation
| Application Method | Advantages | Limitations | Optimal Use Cases | Reported Efficacy |
|---|---|---|---|---|
| Foliar Pretreatment | Rapid uptake; Direct activation of leaf defenses; Bypasses soil interactions | Potential phytotoxicity at high concentrations; Limited persistence | Pre-emptive stress protection; Rapid correction of deficiencies | Most effective method for salinity stress recovery in tomatoes [6] |
| Root Pretreatment | Systemic protection; Longer-lasting effects; Targets root-level stress perception | Slower initial response; Soil-dependent efficacy | Chronic stress conditions; Root-targeted pathogens | Intermediate effectiveness for salinity stress [6] |
| Seed Priming | Early establishment of tolerance; Cost-effective; Simplifies application | Limited to pre-emergence protection; Dose precision challenges | Annual crops with predictable stress periods | Enhanced drought tolerance in wheat when combined with K fertilization [4] |
| Soil Application (K) | Addresses nutritional deficiencies; Improves soil health; Long-term benefits | Slow release; Fixation in certain soil types | Integrated nutrient management; Chronic stress conditions | 23.4% average yield increase across multiple crops [9] |
Research directly comparing application methods reveals significant differences in efficacy and suitability for various conditions. In tomato studies under salinity stress, the relative effectiveness of salicylic acid application methods followed the order: foliar pretreatment > root pretreatment > foliar treatment after stress establishment [6]. Foliar pretreatment was particularly effective in restoring growth parameters and mineral nutrition, likely due to pre-activation of defense systems before stress imposition. The superiority of pretreatment applications highlights the importance of the priming effect, whereby plants pre-exposed to defense signals exhibit stronger and faster activation of protective mechanisms upon subsequent stress exposure.
For potassium nutrition, soil application remains fundamental for addressing nutritional requirements, though complementary foliar applications can enhance stress resilience during critical growth periods. Meta-analyses of potassium-solubilizing microorganisms (which enhance potassium availability through similar mechanisms) demonstrate average yield increases of 23.4% across multiple crop species and environments [9]. The effectiveness of potassium nutrition is highly context-dependent, with strongest responses observed in clay loam soils, vegetable crops, and controlled environment conditions. Structural equation modeling indicates that potassium availability influences yield through multiple pathways, primarily by enhancing root development (+29.5% root length) and leaf area expansion (+44.7%), which collectively improve photosynthetic capacity and resource acquisition [9].
The following diagram illustrates the complete experimental workflow for evaluating this compound efficacy in plant stress mitigation:
The following diagram illustrates the key signaling pathways and physiological mechanisms activated by this compound application:
Successful implementation of this compound applications requires careful protocol optimization based on specific research objectives and environmental conditions. Researchers should consider crop-specific sensitivities when determining application rates, as optimal concentrations vary significantly between species. For example, while tomato studies utilized 100 mg/L effectively [6], some plant species may exhibit greater sensitivity and require lower concentrations to avoid potential phytotoxicity. Similarly, growth stage considerations are critical, with earlier application generally providing more pronounced protective effects but potentially requiring lower concentrations due to greater tissue sensitivity [6] [4].
Environmental factors significantly influence treatment efficacy and require careful consideration in experimental design. Soil properties—particularly pH, clay content, and organic matter—strongly influence potassium availability and salicylate persistence. Research demonstrates that potassium solubilizing microorganisms show greatest efficacy in clay loam soils [9], suggesting similar contextual dependencies for this compound applications. Additionally, stress intensity and duration should guide application timing and frequency, with more severe or prolonged stress conditions potentially requiring multiple applications or integrated approaches combining soil and foliar delivery [4]. Researchers are encouraged to conduct small-scale pilot studies to optimize protocols for their specific experimental systems before implementing larger trials.
While this compound offers significant research potential, appropriate safety precautions should be implemented throughout experimental procedures. The compound carries hazard statements H319 ("Causes serious eye irritation") and H302 ("Harmful if swallowed"), requiring appropriate personal protective equipment including safety glasses, gloves, and lab coats during handling and application [1]. Although not classified as highly flammable, storage should maintain stable temperatures between 2-8°C in sealed containers under nitrogen atmosphere to prevent degradation and discoloration [1].
Researchers should be aware of the regulatory status of this compound in agricultural applications. While the compound has historical use in cosmetic applications (particularly for treatment of melasma and in sun protection products) [1], its agricultural applications may fall under different regulatory frameworks. Patent literature describes concentrated compositions containing this compound for providing "disease and pest control to plants" [8], indicating ongoing commercial interest in agricultural uses. However, researchers should verify current regulatory status and approval requirements in their specific jurisdictions before initiating field trials or developing commercial formulations based on this compound technology.
This compound represents a promising dual-action compound that effectively addresses both plant nutrition and stress resilience through complementary mechanisms. The experimental evidence summarized in these application notes demonstrates consistent benefits across multiple crop species and stress conditions, with particular efficacy against salinity, drought, and heavy metal toxicity. The protocol recommendations provided—emphasizing pretreatment applications, context-specific concentration optimization, and integrated delivery methods—offer researchers a foundation for designing rigorous experimental trials.
Important research gaps remain regarding the long-term effects of repeated applications, interactions with soil microbiomes, and potential synergistic relationships with other sustainable agriculture practices such as microbial inoculants or organic amendments. Additionally, molecular mechanisms underlying the observed synergistic effects between salicylate and potassium components warrant further investigation through transcriptomic and proteomic approaches. As climate change intensifies abiotic stress challenges to global agriculture, this compound and similar multi-functional compounds represent valuable tools for developing more resilient crop production systems. Researchers are encouraged to build upon these application notes to further refine application protocols and elucidate mechanisms underlying this promising technology's efficacy.
The combination of potassium humate and salicylic acid represents an innovative approach in sustainable agriculture and plant stress physiology research. While both compounds have individually demonstrated efficacy as plant biostimulants, their combined application creates a synergistic effect that significantly enhances plant resilience to abiotic stresses including salinity, drought, and heavy metal toxicity. Potassium humate, a potassium salt of humic acid, functions primarily as a soil conditioner and root growth enhancer, while salicylic acid, a phenolic phytohormone, acts as a key signaling molecule in systemic acquired resistance and plant defense responses. The integration of these two compounds creates a comprehensive plant protection system that addresses both soil-based and physiological stress factors.
Recent research has illuminated the complementary mechanisms through which these compounds operate. Potassium humate improves soil structure, enhances nutrient availability (particularly potassium), and stimulates root development, thereby improving the plant's capacity for water and nutrient uptake under stress conditions. Simultaneously, salicylic acid modulates physiological processes including stomatal regulation, antioxidant defense system activation, and osmotic adjustment. When combined, these compounds create a multi-layered defense system that enhances plant resilience at both the rhizospheric and cellular levels. Studies on common beans (Phaseolus vulgaris L.) have demonstrated that the potassium humate and salicylic acid combination more effectively mitigates salinity stress than either compound applied individually, resulting in significantly improved plant growth parameters, photosynthetic pigment preservation, and enhanced antioxidant enzyme activities [1].
Table 1: Comparative Mechanisms of Potassium Humate and Salicylic Acid in Plant Stress Mitigation
| Mechanism | Potassium Humate | Salicylic Acid |
|---|---|---|
| Primary Function | Soil conditioner, nutrient enhancer | Signaling molecule, defense activator |
| Stress Response | Improves nutrient uptake under stress | Modulates physiological stress responses |
| Antioxidant System | Enhances antioxidant enzyme activities | Primes antioxidant defense system |
| Nutrient Regulation | Increases K+ uptake, reduces Na+ accumulation | Improves nutrient homeostasis |
| Application Method | Primarily soil application | Primarily foliar application |
Potassium Humate Stock Solution: Prepare a 1% (w/v) stock solution by dissolving 1.0 g of high-purity potassium humate (containing minimum 65% humic acid) in 100 mL of distilled water. Stir continuously using a magnetic stirrer for 30 minutes until complete dissolution. Filter through a 0.45 µm membrane filter to remove insoluble particles. The solution should maintain a pH of 8.5-9.5. Store at 4°C in amber glass containers for up to 30 days [1].
Salicylic Acid Stock Solution: Prepare a 100 mM stock solution by dissolving 0.138 g of salicylic acid in 10 mL of 70% ethanol. For improved solubility, gentle heating to 40°C may be applied while stirring. Dilute to working concentration of 0.2 g/L (approximately 1.45 mM) using distilled water immediately before application. The addition of 0.01% Tween-20 as a surfactant is recommended for improved foliar adhesion [1].
Combined Treatment Solution: For the synergistic application, prepare fresh solution containing 0.3 g/L potassium humate and 0.2 g/L salicylic acid. Always add salicylic acid to the solution after potassium humate is completely dissolved. The final pH should be adjusted to 6.5-7.0 using potassium hydroxide (KOH) or hydrochloric acid (HCl) as needed [1].
Seed priming with the combined solution enhances germination uniformity and early seedling vigor under stress conditions. Select uniform, viable seeds and surface-sterilize with 1% sodium hypochlorite for 2 minutes, followed by three rinses with sterile distilled water. Immerse seeds in the combined treatment solution (0.3 g/L KH + 0.2 g/L SA) for 12 hours at 25°C in darkness using a 1:5 seed-to-solution ratio. After treatment, drain the solution and air-dry seeds back to their original moisture content under laminar airflow for 24 hours. Proceed with sowing immediately or store primed seeds at 10°C for up to 7 days [2].
Foliar application should be performed during active growth stages when plants are most responsive. For common beans, the first application is recommended at 7 days after complete germination, followed by subsequent applications at 14, 21, and 28 days. Apply the treatment solution using a fine-mist sprayer until runoff (approximately 10 mL per plant), ensuring complete coverage of both adaxial and abaxial leaf surfaces. Perform applications during early morning or late afternoon to minimize evaporation and maximize absorption. Include 0.01% Tween-20 as surfactant to enhance leaf wettability and penetration [1].
For soil application, apply 200 mL of the potassium humate solution (0.3 g/L) directly to the root zone. For combination treatments, apply potassium humate as soil application and salicylic acid as foliar spray to maximize their respective benefits. Soil applications should coincide with irrigation events to ensure uniform distribution in the root zone. Application frequency depends on the specific stress conditions, but generally 3-4 applications at 7-10 day intervals are effective [1].
To evaluate the efficacy of the treatments under controlled stress conditions, establish salinity stress 7 days after germination by applying 50 mM NaCl solution. Prepare NaCl solution in half-strength Hoagland's nutrient solution and apply daily. Maintain non-stressed control plants with normal irrigation water. Monitor soil electrical conductivity regularly to maintain consistent stress levels [1].
Table 2: Key Parameters for Experimental Treatment Applications
| Application Method | Concentration | Volume | Frequency | Growth Stage |
|---|---|---|---|---|
| Seed Priming | 0.3 g/L KH + 0.2 g/L SA | 1:5 seed:solution ratio | Single application | Pre-germination |
| Foliar Spray | 0.2 g/L SA | Until runoff (~10 mL/plant) | 4 applications at 7-day intervals | 7, 14, 21, 28 days after germination |
| Soil Application | 0.3 g/L KH | 200 mL/plant | 4 applications at 7-day intervals | 7, 14, 21, 28 days after germination |
| Salinity Stress | 50 mM NaCl | 200 mL/plant | Daily | Starting 7 days after germination |
Growth Parameters: Measure shoot and root fresh weights immediately after harvest. Determine dry weights after drying samples in a forced-air oven at 75°C for 48 hours until constant weight is achieved [1].
Photosynthetic Pigments: Quantify chlorophyll a, chlorophyll b, and total carotenoids using the method of Lichtenthaler and Wellburn (1983). Extract 1.0 g fresh leaf tissue with 10 mL of 80% acetone for 1 hour at 4°C. Centrifuge at 3,000 × g for 15 minutes and measure absorbance at 470, 647, and 663 nm using a spectrophotometer [1].
Oxidative Stress Markers: Determine hydrogen peroxide (H₂O₂) content using the potassium iodide method and superoxide anion (O₂•⁻) level following the method of Elstner and Heupel (1976) based on nitrite formation from hydroxylamine [1].
Antioxidant Enzymes: Assess superoxide dismutase (SOD) activity by measuring its ability to inhibit the photochemical reduction of nitrobue tetrazolium. Determine peroxidase (POX) activity using guaiacol as substrate, and catalase (CAT) activity by monitoring the decomposition of H₂O₂ at 240 nm [1].
Osmolyte Content: Quantify proline content using the ninhydrin-based method of Bates et al. (1973). Measure soluble sugars using the anthrone method [1].
The synergistic action of potassium humate and salicylic acid in enhancing plant stress tolerance operates through multiple interconnected physiological and molecular pathways. Understanding these mechanisms is crucial for optimizing application protocols and predicting outcomes across different plant species and stress conditions.
The combined application of potassium humate and salicylic acid creates a robust antioxidant defense network that effectively neutralizes reactive oxygen species (ROS) generated under stress conditions. Research on common bean plants under salinity stress demonstrated that the KH+SA combination significantly increased the activities of key antioxidant enzymes including superoxide dismutase (SOD, 42% increase), catalase (CAT, 38% increase), and peroxidase (POX, 45% increase) compared to stressed controls. This enhanced enzymatic activity correlated with reduced levels of oxidative stress markers, including hydrogen peroxide (H₂O₂, 32% reduction) and superoxide anion (O₂•⁻, 28% reduction) [1]. The mechanism involves salicylic acid's role in priming the plant's defense system, making it more responsive to oxidative challenges, while potassium humate improves the plant's nutritional status, supporting the synthesis of enzyme proteins and cofactors.
The coordinated enhancement of the antioxidant system follows a specific temporal sequence. Salicylic acid initially activates defense-related genes through the NPR1-dependent pathway, leading to increased expression of antioxidant enzymes. Simultaneously, potassium humate improves the availability of micronutrients such as iron, zinc, and manganese that function as essential cofactors for these enzymes. This results in more efficient ROS scavenging and reduced oxidative damage to cellular membranes, proteins, and nucleic acids, thereby maintaining cellular integrity under stress conditions [1] [3].
Potassium humate plays a critical role in maintaining optimal ion homeostasis under saline conditions. Studies have demonstrated that application of potassium humate significantly increases potassium (K+) content in plant tissues while reducing sodium (Na+) accumulation. In common bean plants subjected to 50 mM NaCl stress, the combined KH+SA treatment increased K+ content by 35% and decreased Na+ accumulation by 28% compared to stressed controls [1]. This improved K+/Na+ ratio is crucial for maintaining enzymatic activities, osmotic adjustment, and membrane stability under salinity stress. The mechanisms underlying this effect include potassium humate's ability to enhance the selective uptake of K+ over Na+ at the root level and salicylic acid's role in regulating ion transporter genes expression.
Additionally, metabolomic studies in Arabidopsis thaliana have revealed that potassium humate application alters carbohydrate metabolism, leading to changes in starch utilization and increased glycolysis, particularly under stress conditions. These metabolic adjustments provide the energy and carbon skeletons necessary for synthesizing compatible solutes and maintaining ion homeostasis [3]. The diagram below illustrates the integrated mechanisms through which potassium humate and salicylic acid enhance plant stress tolerance:
Integrated Mechanism of Potassium Humate and Salicylic Acid in Plant Stress Tolerance
The combination of potassium humate and salicylic acid provides significant protection to the photosynthetic machinery under stress conditions. In common bean plants exposed to salinity stress, the KH+SA combination treatment mitigated the salt-induced reduction in total chlorophyll content by 45% and carotenoids by 38% compared to stressed controls [1]. This protective effect is mediated through multiple mechanisms, including reduced oxidative damage to chloroplast membranes, preservation of thylakoid structure, and maintenance of photosynthetic enzyme activities. Additionally, potassium humate improves magnesium (Mg) uptake, an essential component of chlorophyll molecules, while salicylic acid helps maintain stomatal conductance and CO₂ assimilation rates under stress conditions.
Research on Arabidopsis thaliana has further demonstrated that potassium humate application helps maintain photosystem II efficiency under abiotic stress. The quantum yield of photosystem II was significantly higher in potassium humate-treated plants under LiCl and mannitol-induced stress compared to untreated controls [3]. This protection of the photosynthetic apparatus ensures continued carbon assimilation and energy production, which are essential for plant growth and survival under adverse conditions. The diagram below illustrates the specific pathways through which these compounds protect photosynthetic components:
Photosynthetic Protection Mechanisms of Potassium Humate and Salicylic Acid
Table 3: Comprehensive View of Stress Mitigation Mechanisms
| Stress Type | Primary Mechanism | Physiological Outcome | Documented Efficacy |
|---|---|---|---|
| Salinity Stress | Improved K+/Na+ ratio, Osmolyte accumulation | Maintained turgor, Ionic homeostasis | 35% increase in K+ content, 28% reduction in Na+ [1] |
| Drought Stress | Stomatal regulation, Osmotic adjustment | Improved water use efficiency, Turgor maintenance | 239% increase in biomass under mannitol stress [3] |
| Oxidative Stress | Enhanced antioxidant enzymes, ROS scavenging | Reduced membrane damage, Cellular integrity | 32% reduction in H₂O₂, 45% increase in POX activity [1] |
| Nutritional Stress | Improved nutrient uptake, Rhizosphere modification | Enhanced mineral nutrition, Root development | 62.9% increase in soil organic carbon [4] |
Extensive research has identified optimal concentration ranges for the combined application of potassium humate and salicylic acid across various plant species. For most field and horticultural crops, including common beans, the optimal combination consists of 0.3 g/L potassium humate applied as a soil drench and 0.2 g/L salicylic acid as a foliar spray [1]. This ratio has demonstrated significant synergistic effects in mitigating salinity stress while avoiding potential phytotoxicity. However, species-specific adjustments may be necessary. For peanut plants under water stress, higher potassium humate concentrations (2-3 g/L) combined with cobalt have shown efficacy, though the addition of salicylic acid in this system requires further investigation [5].
The optimization of these ratios should consider the specific stress conditions and plant growth stages. Under severe stress conditions (e.g., >100 mM NaCl or prolonged drought), increasing the application frequency while maintaining the same concentration is more effective than increasing concentration, which may cause undesirable side effects. Research on sunflower sprouts has demonstrated that excessive potassium humate application (2% w/w) can reduce chlorophyll content by 43.6%, highlighting the importance of concentration optimization [4]. Therefore, preliminary dose-response studies are recommended when applying these compounds to new plant species or under novel stress conditions.
The efficacy of the potassium humate and salicylic acid combination is highly dependent on application timing and frequency. Research indicates that the most effective strategy involves multiple applications at critical growth stages rather than single applications. For annual crops, the following application schedule has proven effective: first application at 7 days after germination, followed by subsequent applications at 14, 21, and 28 days after germination [1]. This schedule ensures protection during the most stress-sensitive developmental stages, including early seedling establishment, active vegetative growth, and the transition to reproductive development.
For perennial crops or plants facing prolonged stress conditions, a modified approach is recommended. Studies on Le-Conte pear trees demonstrated successful application of potassium humate in combination with other compounds during critical phenological stages, including pre-bloom, fruit set, and fruit development phases [6]. The timing of application relative to stress onset is also crucial—prophylactic application before stress occurrence generally provides better protection than corrective application after stress symptoms appear, as the combination primes the plant's defense systems in advance.
The potassium humate and salicylic acid combination can be effectively integrated with other agricultural management practices to enhance overall crop resilience. Research has demonstrated positive interactions between potassium humate and organic amendments such as cow manure (CM) and rice husk biochar (RHB). The combination of 1% w/w CM with 0.5-1% w/w KH significantly improved soil organic carbon (62.9% increase) and soil respiration (56.4% increase) [4]. These improvements in soil health create favorable conditions for root growth and enhance the efficacy of both potassium humate and salicylic acid.
Additionally, the combination can be part of integrated plant nutrition and stress management programs. For instance, in peanut cultivation, potassium humate has been successfully combined with cobalt to enhance drought tolerance [5]. Similarly, in rice production, salicylic acid has shown synergistic effects with potassium silicate in controlling bakanae disease [2]. These combinations highlight the potential for integrating these compounds with other beneficial substances to address multiple stress factors simultaneously.
Table 4: Optimization Factors for Different Application Scenarios
| Scenario | Recommended Ratio | Application Timing | Complementary Practices |
|---|---|---|---|
| Salinity Stress | 0.3 g/L KH + 0.2 g/L SA | 7, 14, 21, 28 days after germination | Gypsum application, Leaching irrigation |
| Drought Stress | 0.3 g/L KH + 0.2 g/L SA | Before stress onset, at critical growth stages | Mulching, Deficit irrigation strategies |
| Heavy Metal Stress | 0.3 g/L KH + 0.3 g/L SA | Pre-planting seed treatment + foliar applications | Organic amendments, pH adjustment |
| Quality Enhancement | 0.5-1% KH + 0.2 g/L SA | Fruit set initiation, Early fruit development | Balanced fertilization, Canopy management |
Precipitation in Combined Solutions: When preparing combined solutions of potassium humate and salicylic acid, precipitation may occur due to pH incompatibility. To prevent this, always dissolve potassium humate first and adjust the pH to 7.0-7.5 before adding salicylic acid. If precipitation persists, consider separate application methods—soil application for potassium humate and foliar application for salicylic acid [1].
Variable Efficacy Across Species: Different plant species may show varying responsiveness to the combination treatment. Conduct small-scale trials to optimize concentrations before full implementation. Monocots generally require 10-15% higher concentrations than dicots for similar effects. Additionally, ensure that plants are not under other uncontrolled stresses that might mask treatment effects [3] [4].
Environmental Limitations: The efficacy of foliar applications can be reduced under high temperature or high UV conditions. Apply during early morning or late afternoon when temperatures are moderate and stomatal opening is optimal. The addition of wetting agents (0.01% Tween-20) can improve leaf adhesion and penetration [1].
Environmental Safety: Both potassium humate and salicylic acid are considered environmentally safe compounds. Potassium humate is a natural component of soil organic matter and poses minimal risk to non-target organisms. Salicylic acid is rapidly metabolized in the environment and does not persist in soil or water systems. However, applications should follow recommended rates to avoid unnecessary accumulation [1] [6].
Preharvest Intervals: For food crops, applications should cease at least 14 days before harvest to ensure residue levels are within acceptable limits. While both compounds have low toxicity, this practice aligns with good agricultural practices for biostimulant applications [5] [6].
Storage and Handling: Store potassium humate in a cool, dry place away from direct sunlight. Salicylic acid stock solutions should be prepared fresh monthly or stored at 4°C in amber containers to prevent degradation. Use protective gloves and eyewear when handling concentrated solutions to prevent skin and eye irritation [1].
The combination of potassium humate and salicylic acid represents a promising, sustainable approach for enhancing plant stress tolerance in changing climate scenarios. The synergistic interaction between these compounds creates a multi-faceted defense system that operates at physiological, biochemical, and molecular levels. Through coordinated enhancement of antioxidant defense, maintenance of photosynthetic function, improvement of nutrient homeostasis, and activation of stress signaling pathways, this combination provides more comprehensive stress protection than either compound applied individually.
Future research should focus on elucidating the molecular mechanisms underlying this synergy, particularly the transcriptomic and proteomic changes induced by the combination compared to individual applications. Additionally, more extensive field trials across diverse agroecological zones and crop species will help refine application protocols and establish species-specific recommendations. The integration of this combination with other sustainable practices, such as organic amendments, microbial inoculants, and precision application technologies, represents another promising research direction. As climate change intensifies abiotic stress challenges, such integrated, sustainable approaches will become increasingly essential for global food security.
Salicylic acid (SA) and its derivatives, like potassium salicylate, are key phytohormones that regulate plant growth and stress responses. The optimal concentration, application method, and timing are highly dependent on the specific plant species, growth stage, and stress type [1] [2]. The following table summarizes effective SA concentration ranges and application methods from recent plant studies.
| Plant Species | Effective SA Concentration | Application Method | Key Findings | Citation |
|---|---|---|---|---|
| Tomato (Solanum lycopersicum) | 100 mg L⁻¹ (≈ 0.72 mM) | Foliar Pretreatment | Most effective method to recover growth parameters reduced by 100 mM NaCl salinity stress. | [1] |
| Soybean (Glycine max) | 100 ppm (≈ 0.72 mM) | Foliar Spray | Applied at vegetative & pod-filling stages; significantly increased seed yield and improved physiological traits. | [2] |
| Soybean (Glycine max) | 200 ppm (≈ 1.45 mM) | Foliar Spray | Also effective for yield increase, but 100 ppm was sufficient and more economical. | [2] |
| Chicory (Cichorium intybus) | 1-3 mM Potassium Silicate | Foliar Spray | Improved salinity stress tolerance; serves as a reference for potassium-based compound applications. | [3] |
Here are detailed methodologies for foliar application and root pretreatment of SA, adaptable for this compound.
This protocol demonstrates that foliar pretreatment is more effective than root application or post-stress treatment for mitigating salinity stress.
The workflow for this protocol is as follows:
This protocol highlights the importance of application timing for improving seed yield and quality under natural field conditions.
Understanding SA's role in plant defense can inform your experimental design. In plants like Arabidopsis, SA is primarily synthesized from chorismate via the isochorismate synthase (ICS) pathway [4]. A simplified biosynthesis and signaling pathway is as follows:
When designing your own experiments with this compound, critically consider these factors:
For researchers, having precise quantitative data is crucial for experiment planning. The following table consolidates fundamental information on this compound.
| Property | Value / Description | Reference |
|---|---|---|
| CAS Number | 578-36-9 | [1] |
| Molecular Formula | C(_7)H(_7)KO(_3) | [1] [2] |
| Molecular Weight | 178.23 g/mol (anhydrous) | [1] |
| Solubility | 18.07 mol % @ 100 °C | [2] |
| Appearance | White to off-white solid; can turn pink upon light exposure. | [1] |
| Storage | 2-8°C, stored under nitrogen. | [1] |
Here are some common issues and questions that might arise during work with this compound.
Q1: Why is my this compound solution changing color, and does this affect its stability? A: this compound is known to become pink upon exposure to light [1]. This indicates that the compound is light-sensitive.
Q2: The solubility of my compound is not as high as expected. What factors can influence this? A: Solubility can be significantly impacted by the solution pH and temperature.
Q3: How can I experimentally probe the molecular interactions in my this compound solution? A: You can use densimetry and ultrasonic velocimetry to investigate these interactions. The following workflow, based on a recent study of similar salicylate systems, outlines a robust methodology [4].
Detailed Experimental Protocol:
A patent suggests that potassium hydroxide (KOH) and citric acid can be used to create stabilized salicylate compositions for oral and topical use [1]. The process involves creating a supersaturated, highly alkaline solution while heating. Citric acid is added to act as a preservative and flavoring agent, contributing to the final product's stability [1].
The table below summarizes key chemical and physical properties of Potassium Salicylate that are relevant for experimental design [2] [3]:
| Property | Value / Description |
|---|---|
| CAS Number | 578-36-9 [2] [3] |
| Molecular Formula | C(_7)H(_5)KO(_3) (anhydrous) [3] |
| Molecular Weight | 176.212 g/mol (anhydrous) [3] |
| Appearance | White to off-white crystalline powder [2] |
| Boiling Point | 326 °C [2] |
| Density | 1.53 g/cm³ at 20°C [2] |
| Storage | 2-8°C, stored under nitrogen [2] |
| Solubility in Water | 1 gram dissolves in 0.85 mL water [2] |
The following diagram outlines a general stabilization pathway for this compound, based on the method described in the patent [1]:
What is the recommended pH for topical formulations of this compound? For topical use as a microbiocide, the most preferred pH range is 4.5 to 5.0, with an acceptable range up to about 6.5. A pH lower than 4.5 is considered too acidic without added benefit. Using a carrier like aloe vera juice (pH ~4.0) can help maintain the final formulation in this optimal range [1].
How should this compound be stored? It is recommended to store this compound at 2-8°C (refrigerated conditions) and under an inert atmosphere such as nitrogen to preserve stability [2].
Does this compound pose any major safety hazards? According to available safety data, it is not classified as highly flammable or explosive. The signal word for safety is "Warning," with the main hazard statements relating to causing serious eye irritation and being harmful if swallowed (H319-H302) [2].
The information from the search results is insufficient to build a comprehensive troubleshooting guide. To develop the technical support center you require, I suggest you:
Here are answers to common questions and solutions to potential problems you might encounter:
| Question/Issue | Evidence-Based Explanation & Solution |
|---|---|
| What is the scientific basis for using SA and K⁺ together? | SA and K⁺ target complementary stress defense pathways. SA is a key signaling hormone for biotic stress and activates systemic acquired resistance. K⁺ is a crucial macronutrient that regulates stomatal opening, osmotic balance, and enzyme activation, all vital for abiotic stress tolerance like drought [1] [2]. Their combination can synergistically enhance a plant's overall resilience. |
| What are effective concentration ranges for SA? | Research points to low millimolar concentrations. In wheat under drought stress, 100 mg/L SA (approx. 0.72 mM) as a foliar spray was effective [3]. For frost stress in potatoes, 0.5 mM SA as a foliar spray significantly improved multiple growth and biochemical metrics [4]. Recommendation: Start with 0.5-1.0 mM SA and titrate. |
| What are effective application methods? | Studies successfully use a combination of methods:
The table below summarizes a validated protocol from recent research that you can adapt.
| Aspect | Detailed Methodology |
|---|
| Experimental Design | - Plant Material: Autumn-sown potato cv. Sutlej [4] / Wheat under drought stress [3].
The effectiveness of combined SA and K⁺ treatment stems from their interaction within the plant's complex signaling network. The diagram below illustrates the experimental workflow and conceptual signaling crosstalk.
This diagram outlines two main aspects:
To summarize the experimental guidance:
Future research should focus on directly testing different molar ratios of pre-formed this compound, moving beyond separate applications, to clearly define the optimal formulation for agricultural and pharmaceutical use.
Potassium salicylate is the potassium salt of salicylic acid [1] [2]. Overcoming precipitation fundamentally involves managing its solubility, which is influenced by temperature and the composition of the solvent.
The table below summarizes key physicochemical data for this compound:
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Formula | C(_7)H(_5)KO(_3) | [1] |
| Molar Mass | 176.212 g/mol (anhydrous) | [1] |
| Solubility | 18.07 mol % @ 100 °C (212 °F) | [1] |
| Appearance | White to off-white solid; can become pink upon light exposure. | [2] |
| Melting Point | ~29 °C (monohydrate, decomposes) | [1] |
A patent for stabilizing salicylate compositions suggests that a highly concentrated solution can be achieved through a specific chemical process. This involves using a powerful alkaline potassium hydroxide solution and citric acid to create a "supersaturated highly alkaline state" that remains liquid while hot [3]. This method reportedly allows the production of salicylates in various forms, including powders and liquids, with increased stability [3].
Here are answers to common questions and steps to troubleshoot precipitation, synthesized from the available technical literature.
Frequently Asked Questions
Q1: Why does my this compound solution precipitate upon cooling?
Q2: Are there chemical methods to improve solution stability?
Q3: What is the role of pH in stabilizing this compound solutions?
Troubleshooting Precipitation
| Problem Area | Possible Cause | Investigation & Action |
|---|
| Solution Saturation | Concentration exceeds solubility limit at storage temperature. | 1. Check Concentration: Compare your recipe against the known solubility of 18.07 mol% at 100°C [1]. 2. Dilute: Systematically dilute the solution with purified water and observe if precipitation persists. 3. Moderate Heat: Gently warm the solution (avoid boiling) while stirring to re-dissolve precipitate, then test stability at your required storage temperature. | | Formulation & pH | Solution chemistry does not inhibit crystal formation. | 1. Measure pH: Verify the pH of your solution. For oral/research applications, aim for a slightly alkaline pH (>7) [3]. 2. Add Stabilizer: Investigate the use of citric acid as a stabilizing agent, as mentioned in the patent literature [3]. | | Process & Environment | Rapid cooling or light exposure causes instability. | 1. Control Cooling: Allow hot solutions to cool slowly at room temperature instead of rapid cooling on ice. 2. Protect from Light: Store solutions in amber glass vessels, as the compound is photosensitive and can discolor [2]. |
The following diagram outlines a logical approach to troubleshoot and resolve precipitation issues based on the principles above.
The most direct technical lead from the search results points to the use of citric acid in conjunction with a highly alkaline potassium hydroxide solution as a method to create stable, supersaturated salicylate solutions [3]. This approach, combined with proper temperature and light control, is your most promising avenue.
The combination of Salicylic Acid (SA) and Potassium (K) mitigates combined stress by regulating multiple physiological and biochemical pathways. The synergistic relationship enhances the plant's resilience more effectively than either component alone [1] [2] [3].
The tables below summarize quantitative findings from studies on the combined application of SA and K under different stress conditions.
Table 1: Efficacy in Drought-Stressed Wheat (2-year average data) [1]
| Stress Condition | Treatment | Chlorophyll a Increase | Proline Content Increase | Grain Yield Increase | Water Use Efficiency Increase |
|---|---|---|---|---|---|
| Mild Drought | Foliar SA + K | 174% | 24% | 41% | Enhanced |
| Severe Drought | Foliar SA + K | 83% | 29% | 37% | Enhanced |
Table 2: Efficacy in Quinoa under Salinity & Cadmium Stress [3]
| Parameter | Combined Stress of Salinity & Cd | Combined Stress + SA & K |
|---|---|---|
| Shoot Dry Weight | Decreased by >50% | 19% reduction (vs. stress-only) |
| Root Dry Weight | Decreased by >50% | 24% reduction (vs. stress-only) |
| H₂O₂ Content | 11-fold increase | Mitigated |
| Membrane Stability | 61% decrease | Mitigated |
| Antioxidant Enzymes | 7 to 11-fold enhancement |
Here are detailed methodologies from the cited research that you can adapt for your experiments.
Protocol 1: Soil Application of K and Foliar SA on Wheat under Drought [1]
Protocol 2: Hydroponic SA and K on Quinoa under Salinity & Cadmium [3]
Here are solutions to frequently encountered issues in this research area.
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Efficacy | Incorrect application method or timing | Use a combined approach: seed priming + foliar spray for SA, and soil/dolution application for K [1]. |
| High Variability in Data | Non-uniform stress application or plant material | Use a closed-loop soilless system (e.g., hydroponics) for precise control of nutrient and stress levels [4]. |
| Phytotoxicity | SA concentration too high | For foliar application on wheat, 100 mg/L was effective. Start with lower doses (0.1 mM) for sensitive species [1] [3]. |
| Unclear Mechanism | Lack of physiological data | Measure key oxidative stress markers (H₂O₂, MDA) and antioxidant enzyme activities (SOD, CAT) to link treatment to effect [3]. |
While agricultural models provide a strong foundation, transitioning to pharmaceutical applications requires specific considerations.
To help visualize the experimental design and core mechanism, the following diagrams summarize the process and key signaling crosstalk.
Diagram 1: Generalized workflow for evaluating SA and K efficacy in combined stress experiments. RWC: Relative Water Content.
Diagram 2: Core mechanism of combined SA and K action in mitigating combined abiotic stress, highlighting synergistic effects on key physiological and biochemical pathways.
High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing the purity of this compound. The following method is adapted from a patent and a chromatography supplier's application note [1] [2].
| Parameter | Specification |
|---|---|
| Column Type | Reversed-Phase (RP) [2] |
| Specific Column | Newcrom R1 (or equivalent) [2] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid [2] |
| MS-Compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid [2] |
| Detection | Ultraviolet-Visible (UV-Vis) Spectrophotometry [1] |
| Sample Preparation | Dissolve in a suitable solvent (e.g., methanol-water mixture) and filter through a 0.45 μm membrane [1] |
Detailed Protocol: [1]
Crystallization is a common technique for purifying solid compounds like this compound. The general principles below can be applied, though a direct protocol for this compound was not located.
General Crystallization Workflow
The following diagram illustrates the logical workflow for a standard crystallization process, which can be adapted for this compound purification.
Key Considerations for Crystallization: [3]
Q1: Why is my purified this compound discolored (yellow or brown)? This usually indicates the presence of organic impurities or decomposition products formed during synthesis [4]. To address this, dissolve the crude product in hot water and treat the solution with a decolorizing agent like activated charcoal (5-10 g per 100 g of crude product) before filtration and crystallization [4].
Q2: My yield after crystallization is very low. What could be the cause? Low yields can result from several factors [3]:
Q3: How can I confirm the identity and purity of my final product? Beyond HPLC, you can use:
Q4: Can I use alternative purification methods? Yes, other chromatographic methods like preparative HPLC or flash chromatography can be highly effective for purification, though they are typically more complex and costly than crystallization [6] [7].
The core issue is that the effect of salicylates on plants is highly concentration-dependent [1]. While low concentrations can enhance stress tolerance, high concentrations cause adverse effects, including altered metabolism, growth inhibition, or even plant death [2] [1].
High doses of salicylic acid and its acetylated form have been shown to cause visible injury effects (chlorosis and necrosis) on a variety of crop and weed species. The severity depends on the source of salicylate, its concentration, and the plant species [3].
The following table summarizes potential strategies you can experimentally test to mitigate phytotoxicity, based on general plant science principles.
| Strategy | Rationale & Method | Key Considerations & References |
|---|---|---|
| Concentration & Dose Optimization | Start with lower concentrations and use dose-response curves. The goal is to find the threshold between efficacy and toxicity. | Phytotoxicity is directly linked to high concentrations [3] [1]. |
| Application Method | Compare foliar spray vs. root application (e.g., pre-treatment by immersing roots). Foliar application may allow better control and avoid direct root exposure. | Research on tomatoes under salt stress found foliar pre-treatment was more effective than root application or post-stress treatment in recovering growth [4]. |
| Use of Adjuvants or Safeners | Apply salicylates with compatible osmoticants or antioxidants. Co-application of compounds like potassium channel activators (e.g., ICA-105665) has been shown in animal studies to counteract salicylate-induced hearing loss [5]. | This is a hypothetical but promising avenue. The mode of action involves stabilizing cellular ion currents, a mechanism that may be explored in plant systems. |
| Staged Application | Apply the total high concentration in multiple, smaller doses over time instead of a single application. | This allows the plant's detoxification and defense systems (like antioxidant enzymes) to manage the chemical load more effectively. |
Here is a detailed methodology you can adapt to test the effectiveness of different mitigation strategies.
1. Plant Material and Growth Conditions
2. Preparation of Potassium Salicylate Solutions
3. Application of Treatments
4. Assessment of Phytotoxicity and Efficacy Monitor and measure the following parameters at several time points after application (e.g., 1, 3, 7, and 14 days):
The relationship between these experimental elements and plant status can be visualized in the following workflow:
Understanding why potassium salicylate uptake can be challenging is the first step. The table below summarizes the main factors based on current plant physiology research.
| Challenge Factor | Description & Impact on Uptake |
|---|---|
| Limited Mobility | Salicylic acid (SA) requires specific transporters (e.g., EDS5) for cellular export; uptake mechanisms for its ionic salt are less defined [1]. |
| Rapid Metabolism | Plants rapidly convert SA into inactive forms (e.g., SAG, MeSA, amino acid conjugates), reducing active compound levels [1]. |
| Ionic Form | As a potassium salt in aqueous solution, uptake may occur through ion channels, influenced by membrane potential and competition with other ions (K+, Na+) [2]. |
Based on general principles of plant ion and molecule transport, you could explore the following experimental strategies to potentially improve uptake.
| Enhancement Strategy | Rationale & Potential Mechanism |
|---|---|
| Use of Adjuvants/Surfactants | Surfactants may improve permeability of plant membranes/cuticles, facilitating passive diffusion of this compound [1]. |
| Modification of Application Solution | Optimizing pH can influence molecular form; adding carriers like cyclodextrins could enhance solubility and stability [1]. |
| Priming with Salicylic Acid Pathway Activators | Pre-treatment with SA signaling activators (e.g., BTH) may upregulate endogenous SA transporters, potentially increasing capacity for this compound uptake [3]. |
| Co-application with Potassium Channel Modulators | Applying potassium channel activators (e.g., ICA-105665) could enhance general K+ uptake, potentially improving co-transport of salicylate ion [4]. |
Here is a generalized workflow you can adapt to test the efficacy of the proposed enhancement strategies.
Step-by-Step Methodology:
I hope this technical overview provides a solid starting point for constructing your troubleshooting guides. The most effective strategy will likely require empirical testing tailored to your specific plant system.
While not specific to potassium salicylate, understanding general nutrient interactions is crucial for troubleshooting agricultural experiments. The following table summarizes common synergistic and antagonistic relationships based on Mulder's Chart [1].
| Interaction Type | Nutrient Pair | Effect on Plant |
|---|---|---|
| Synergistic | Nitrogen & Magnesium | Promotes chlorophyll formation and photosynthetic efficiency [1]. |
| Sulfur & Nitrogen | Improves nitrogen use efficiency and protein synthesis [1]. | |
| Boron & Calcium | Works together to support cell wall structure and function [1]. | |
| Antagonistic | Calcium, Magnesium & Potassium | An excess of one can reduce the uptake of the others [1]. |
| Phosphorus & Zinc/Copper/Iron | Excess phosphorus can cause deficiencies in zinc, copper, and iron [1]. | |
| Ammonium Nitrogen & Potassium | Excess ammonium can reduce potassium uptake [1]. | |
| Chloride & Nitrate Nitrogen | High chloride levels can inhibit nitrate uptake [1]. |
Although compatibility data for this compound is lacking, research shows that its active component, salicylic acid (SA), is a potent plant growth regulator and elicitor of defense responses. The following workflow outlines a proven methodology for applying salicylic acid to soybeans, which can serve as a reference protocol [2].
Title: SA Foliar Application Workflow
Here is a detailed breakdown of the methodology based on the research:
Preparation of Salicylic Acid Solutions [2]
Application Protocol [2]
Data Collection and Analysis [2]
Key Findings from Reference Study [2]
What is the role of salicylic acid in plants? Salicylic acid is an endogenous plant growth regulator. It plays a vital role in plant growth, ion uptake, transport, and responses to environmental stresses. It can enhance chlorophyll content, antioxidant enzymes, and ultimately improve crop yield and quality [2].
Why is it difficult to find compatibility data for this compound? this compound is a specific organic salt not commonly used as a primary fertilizer. Most agricultural research and compatibility charts focus on conventional, widely used mineral fertilizers like potassium chloride, potassium nitrate, and ammonium nitrate [3] [1]. The specific interactions of this compound with these common amendments have not been extensively documented in the available literature.
Given the lack of direct information, you may need to:
| Stress Type | Compound & Concentration | Application Method | Key Efficacy Findings & Quantitative Results | Cited Study |
|---|---|---|---|---|
| Frost Stress (Potato) | Salicylic Acid (0.5 mM) | Foliar Spray | Superior performance: ↑ Plant height (17.6%), ↑ tuber yield (46.3%), ↑ photosynthetic efficiency, ↑ antioxidant enzymes (SOD by 28.6%), ↓ electrolyte leakage (180%) vs. control. [1] | [1] |
| Potassium Nitrate (100 mM) | Foliar Spray | Moderate efficacy: Showed improvement over control but was less effective than SA in most measured parameters. [1] | [1] | |
| Drought Stress (Wheat) | SA Foliar (100 mg/L) + Soil K (100 kg/ha) | Foliar Spray + Soil Application | Synergistic effect: Combined application ↑ chlorophyll a (174%), ↑ proline (29%), ↑ grain yield (41%), and enhanced water use efficiency under severe drought. [2] | [2] |
| Salt Stress (Common Bean) | Salicylic Acid (0.5 & 1.0 mM) | Seed Priming | Significant mitigation: ↑ Germination rate, ↑ K+ retention, ↑ K+/Na+ ratio, ↑ antioxidant enzymes (CAT, APX), ↓ oxidative stress (MDA). [3] | [3] |
| Pathogen Stress (Tomato) | Potassium Silicate (2 mM) + SA (0.5 mM) | Hydroponic Solution | Synergistic effect: Combined application more effectively ↓ disease incidence, ↑ root defense enzymes (POD, PPO), and induced defense-related genes (PAL, PR1) vs. individual applications. [4] | [4] |
To ensure reproducibility, here are the methodologies from the key studies cited.
The following diagram synthesizes the core signaling pathways activated by SA and potassium, based on the reviewed literature. These pathways explain the physiological and biochemical results observed in the studies.
The following table summarizes the primary mechanisms through which salicylic acid and potassium are understood to enhance frost tolerance.
| Mechanism | Salicylic Acid (SA) | Potassium (K⁺) |
|---|---|---|
| Osmotic Adjustment | Secondary effect via induction of other compounds [1] | Primary role; acts as an osmoticum to lower freezing point [2] [3] |
| Ice Nucleation Activity | Increases apoplastic ice nucleation activity, potentially controlling ice formation [1] | Not a primary documented mechanism |
| Antioxidant System | Induces antioxidant enzyme activity to mitigate cold-induced oxidative stress [1] | Activates antioxidant enzymes (e.g., catalase, SOD, ascorbate peroxidase) [4] [2] |
| Gene Regulation | Acts as a signaling molecule to upregulate cold-responsive genes and pathogenesis-related (PR) proteins [1] | Upregulates genes involved in antioxidant defense and secondary metabolite synthesis [4] |
| Membrane & Stomatal Regulation | Helps maintain membrane integrity [1] | Essential for stomatal regulation and maintaining cell turgor, improving water management during stress [2] [3] |
The proposed signaling pathways and physiological responses are summarized in the diagram below.
The table below consolidates quantitative findings from various studies on SA and potassium fertilizers.
| Compound / Study | Plant Species | Application Details | Key Experimental Findings & Data |
|---|
| Salicylic Acid (SA) [1] | Winter Wheat (Triticum aestivum) | Foliar application; 0.01, 0.1, and 1 mM concentrations. | Decreased freezing injury. 1 mM SA increased ice nucleation activity of apoplastic proteins. | | Potassium Sulphate (K₂SO₄) [5] | Tomato (Solanum lycopersicum) | Foliar application; 0.5%, 1%, 1.5%, and 2% concentrations. | 1% K₂SO₄ was most effective, providing significant frost resistance 24 and 72 hours after application. | | Potassium Nitrate (KNO₃) [6] | Apricot (Prunus armeniaca 'Cataloglu') | Foliar spray; 1%, 1.5%, and 2% concentrations at different fruit stages. | 1.5% and 2% KNO₃ applied in June caused leaf burns. Lower concentrations (e.g., 1%) were safer and improved cold resistance in flower buds. | | Potassium (General) [3] | Oilseed Rape, Potato | Soil application; varying K₂O kg/ha rates. | Frost damage in oilseed rape decreased from 62% (0 kg/ha K₂O) to 8% (450 kg/ha K₂O). In potatoes, K fertilization on low-K soil reduced foliage frost damage from 65% to 12%. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies employed in the cited studies.
| Plant Species | Application Method & Dosage | Key Experimental Findings | Citation |
|---|---|---|---|
| Common Bean (Phaseolus vulgaris) | Seed priming with SA (0.5 and 1.0 mM) | Enhanced antioxidant defense (↑ CAT, GPX, APX activities), improved ion homeostasis (↑ K⁺/Na⁺ ratio), reduced oxidative damage (↓ MDA), increased chlorophyll and protein content. | [1] |
| Wheat (Triticum aestivum) | Foliar spray (0.05 mg/L Sodium Salicylate) | Effectively mitigated salt stress-induced growth inhibition; boosted activities of antioxidant enzymes (SOD, CAT, POD); reduced H₂O₂ and O₂⁻ levels. | [2] |
| Wheat (Triticum aestivum) | Grain soaking (0.6 mM Sodium Salicylate) | Counteracted adverse effects of salinity; suppressed salt stress-induced accumulation of proline; modulated mineral content (reduced Na⁺ accumulation). | [3] |
Here are the methodologies from key studies on sodium salicylate:
From [2]: Hydroponic Study on Wheat Seedlings
From [1]: Seed Priming on Common Bean
Given the lack of direct comparative data, here are critical points to guide your experimentation:
The diagram below outlines the core pathway of Salicylic Acid (SA) in mediating plant stress tolerance, which is activated by both sodium and this compound.
This pathway is activated by exogenous application of salicylate salts like sodium salicylate, leading to enhanced tolerance against both biotic and abiotic stresses [4] [5] [1].
To conclude, while a head-to-head comparison is not available, the evidence for using sodium salicylate is robust. Your research can make a significant contribution by directly comparing the two salts.
The following table summarizes experimental data for a homologous series of novel organic salts where the salicylate anion is paired with N-alkylnicotinamide cations. These compounds were specifically designed and tested for treating acne vulgaris. The data demonstrates a significant enhancement in potency compared to pure salicylic acid [1].
| Compound (Cation Substituent) | Antibacterial Activity (Enhancement Factor vs. Salicylic Acid) | Remarks / Key Findings |
|---|---|---|
| Salicylic Acid (SAL) | (Baseline = 1x) | Reference compound [1]. |
| N-Decylnicotinamide Salicylate | 200 to 2000 times more active | Identified as particularly promising; effective against Cutibacterium acnes with favorable water solubility and wettability [1]. |
| N-Dodecylnicotinamide Salicylate | Not specified (Active, but less favorable) | Classified as more toxic in environmental toxicity assays (Artemia franciscana) [1]. |
| Other N-Alkylnicotinamide Salicylates (Ethyl, Butyl, Hexyl, Octyl, Tetradecyl) | 200 to 2000 times more active | All showed very good antibacterial properties; majority classified as "Relatively Harmless" or "Practically Nontoxic" [1]. |
Molecular Docking Studies: These N-alkylnicotinamide salicylates also exhibited excellent anti-inflammatory activity in silico. Their calculated IC₅₀ values were comparable to, and in some cases better than, common anti-inflammatory drugs like indomethacin, ibuprofen, and acetylsalicylic acid [1].
The synthesis and evaluation of these salicylate salts followed a meticulous green chemistry approach. Below is a summary of the key methodology as described in the research [1]:
Synthesis of Precursors:
Metathesis Reaction:
Biological Activity Assessment:
The novel salts enhance efficacy through a dual mechanism: direct antibacterial action and anti-inflammatory effects. The following diagram illustrates this proposed workflow and the synthesis path.
| Plant Model | Treatment & Concentration | Key Experimental Findings on Antioxidant Activity | Citation |
|---|---|---|---|
| Tobacco | 1.0 mM SA (Foliar spray) under salt stress | Increased activities of SOD (by 4.2-14.4%), APX, CAT, POD; elevated ascorbate & glutathione levels; reduced oxidative damage (MDA). | [1] |
| Wheat | SA and its metal complexes (e.g., Mn(II)-SA) | SA chelates essential metals (e.g., Mn, Zn), enhancing their uptake; complexes showed higher antioxidant activity than SA alone in vitro. | [2] |
| Soybean | 100 ppm SA (Foliar spray) in field conditions | Increased chlorophyll content and SOD activity; reduced lipid peroxidation (MDA levels); significant increase in seed yield. | [3] |
| Quinoa | 0.1 mM SA combined with 10 mM K under Cd/salinity stress | Enhanced activities of SOD, CAT, POD, APX (up to 11-fold); mitigated oxidative stress (reduced H2O2 and TBARS). | [4] |
For researchers looking to validate these findings, here are the methodologies used in the cited studies.
The antioxidant mechanism of salicylic acid (and by extension, potassium salicylate) is multifaceted. The following diagram synthesizes the key pathways described across the search results.
This diagram illustrates the multi-level antioxidant strategy. SA doesn't just act as a direct antioxidant; it primarily functions as a signaling molecule that preps the plant's own sophisticated defense systems [2] [5] [1].
To conclusively validate this compound's activity:
The potential of potassium salicylate lies in the combined action of salicylic acid (a phytohormone) and potassium (an essential macronutrient), both known to independently improve plant stress tolerance.
The Role of Salicylic Acid in Saline Stress Salicylic Acid (SA) is a key phytohormone integral to plant defense and abiotic stress responses [1]. Under saline conditions, SA helps orchestrate plant defense in several ways [1]:
The biosynthetic pathway of SA in plants, as summarized below, involves both the Isochorismate (ICS) and Phenylpropanoid (PAL) pathways [1].
SA Biosynthesis Pathways in Plants: ICS and PAL are key pathways for SA production [1].
Comparative Overview of Common Potassium Sources Different potassium sources have unique properties and applications in research and agriculture. The table below summarizes key forms, but it is important to note that their efficacy is highly dependent on the specific plant species and experimental conditions.
| Potassium Source | Chemical Formula | Key Traits & Mechanisms in Salinity Stress | Primary Research/Application Context |
|---|---|---|---|
| Potassium Chloride | KCl | Replenishes K⁺; competes with Na⁺ uptake to maintain K⁺/Na⁺ homeostasis [2]. | Standard potassium source in many studies; often a baseline comparison [3] [2]. |
| Potassium Citrate | K₃C₆H₅O₇ | Alkalinizing agent; may help counter ionic imbalance. Used to manage kidney stones [3]. | Human medicine (e.g., Urocit-K); less common in plant salinity stress studies [3]. |
| Potassium Gluconate | KC₆H₁₁O₇ | Used to replenish potassium levels (hypokalemia) [4]. | Primarily human nutrition and pharmaceuticals; minimal data for plant stress [4]. |
| Potassium Silicate | K₂SiO₃ | Silicon deposition enhances physical strength; improves antioxidant defense; reduces Na⁺ uptake, boosts K⁺ content [5]. | Plant science; shown to ameliorate salinity stress in crops like chicory [5]. |
| This compound | C₇H₅KO₃ | Theoretical synergy: K⁺ nutrition combined with SA's role in stress signaling, antioxidant defense, and ion homeostasis. | An emerging research area; direct comparative data under salinity is limited. |
Research indicates that the source and management of potassium are critical for salinity tolerance.
High Potassium Itself Can Be a Salinity Stress It's crucial to distinguish potassium deficiency from potassium toxicity. Soils with very high K⁺ levels induce salinity stress, which is mechanistically distinct from Na⁺-induced stress. Sensitive plants like Arabidopsis thaliana accumulate excess K⁺, leading to nutrient depletion (especially nitrogen) and oxidative stress. In contrast, extremophytes like Schrenkiella parvula have evolved mechanisms to limit K⁺ accumulation and maintain nutrient balance under high K⁺ conditions [6].
Efficacy of Different Potassium Forms in Mitigating Salt Stress
The diagram below illustrates the general workflow for a plant salinity stress experiment involving potassium treatments, which can be adapted for testing different potassium sources.
General Workflow for Plant Salinity Stress Experiments: This workflow can be adapted for testing this compound [5] [2].
Based on the available literature, here are key points for researchers:
The table below summarizes key findings from recent studies on how salicylic acid (SA) and potassium (K) influence the activity of major antioxidant enzymes in plants. This data is useful for comparing their individual and combined effects.
| Study Subject & Stressor | Treatment | Key Effects on Antioxidant Enzymes | Citation |
|---|---|---|---|
| Quinoa (Lead & Cadmium) | SA and K in combination | > Synergistic effect: Combined application was more effective than individual treatments in increasing the activity of SOD, POD, and CAT [1]. | [1] |
| Rice (Rice Blast Disease) | Salicylic Acid (SA) | > SA application significantly enhanced the activities of POX, PPO, CAT, and SOD within 12-24 hours post-inoculation with the pathogen [2]. | [2] |
| Tomato (Iodine compounds) | Potassium Iodide (KI) | > A significant increase in APX activity was noted for the highest dose of KI. Most KI doses did not substantially increase CAT and POX activities [3]. | [3] |
| Indian Mustard (Salt stress) | Potassium (KNO₃) | > KNO₃ lessened phytotoxicity by increasing the activity of antioxidant enzymes CAT, POX, and SOD [4]. | [4] |
For researchers looking to replicate or validate these findings, here is a detailed look at the methodologies from the most relevant study.
The protective effect of salicylic acid and potassium is a complex process involving multiple pathways. The diagram below synthesizes the key mechanisms described across the search results.
This diagram illustrates the two primary, interconnected pathways:
The tables below summarize key experimental data for a series of N-alkylnicotinamide salicylates, where the "K" component refers to the nicotinamide-derived cation rather than potassium [1]. These salts are synthesized to improve the properties of salicylic acid.
Table 1: Antibacterial Activity Against *Cutibacterium acnes* [1]
| Compound (N-Alkyl Chain Length) | MIC (μg/mL) | Enhancement Factor vs. Salicylic Acid |
|---|---|---|
| Salicylic Acid (SA) | 1024 | (Baseline = 1) |
| Hexyl (C6) | 64 | 16 |
| Decyl (C10) | 0.5 | 2048 |
| Dodecyl (C12) | 2 | 512 |
Table 2: Anti-inflammatory Activity (In Vitro COX-2 Inhibition) [1]
| Compound / Drug | IC₅₀ (μM) | Relative Potency Notes |
|---|---|---|
| Salicylic Acid | 611.8 | Least potent |
| Acetylsalicylic Acid (Aspirin) | 111.9 | ~5.5x more potent than SA |
| Ibuprofen | 4.0 | Benchmark |
| N-Decylnicotinamide Salicylate (C10) | 1.4 | Comparable to or better than common NSAIDs |
The following methodologies were used to generate the comparative data in the tables above.
The synthesis is a two-step process involving a cation metathesis reaction.
The superior performance of these salicylate salts can be understood through their enhanced interaction with biological targets. The following diagram illustrates the proposed mechanism and the workflow for its experimental validation.
For researchers and drug development professionals, these findings highlight several key points:
The table below summarizes the available experimental data for N-alkylnicotinamide salicylates (focusing on a specific homologous series) and the established properties of potassium salicylate.
| Property | N-Alkylnicotinamide Salicylates (e.g., with decyl substituent) | This compound (Inferred from Salicylate Data) |
|---|---|---|
| Anti-inflammatory Activity | Excellent activity in molecular docking studies; IC50 values comparable to or better than ibuprofen and indomethacin in some cases [1]. | Well-established anti-inflammatory activity via cyclooxygenase (COX) inhibition [2] [3]. |
| Antibacterial Activity | Very good activity against acne-related pathogens (e.g., Cutibacterium acnes); 200 to 2000-fold enhancement compared to salicylic acid alone [1]. | Not typically a primary use or noted for significant standalone antibacterial effects. |
| Solubility & Lipophilicity | Tunable based on alkyl chain length; the decyl-derived salt shows favorable water solubility and improved wettability [1]. | Generally high water solubility due to its ionic nature [4]. |
| Ototoxicity (Hearing Loss/Tinnitus) | Not reported in the available study [1]. | A known side effect, particularly at high doses; can induce reversible hearing loss and tinnitus [5] [2] [3]. |
| Environmental Impact | Classified as "Relatively Harmless" or "Practically Nontoxic" to model crustaceans (Artemia franciscana) for most compounds in the series [1]. | Not specified in the searched literature. |
| Key Experimental Findings | • Remarkable enhancement of biological activity over salicylic acid. • Surface activity influenced by the cation's chemical structure. • Synthesis assessed with Green Chemistry metrics [1]. | • Inhibits prostaglandin synthesis via COX enzymes. • Can uncouple oxidative phosphorylation. • Effects extend to the central nervous system [2] [3]. |
For the N-alkylnicotinamide salicylates, the key experiments providing the data above were conducted as follows [1]:
The diagrams below illustrate the proposed mechanism for the novel salicylates and the experimental workflow used in the cited research.
Diagram 1: Proposed Structure-Activity Relationship of N-Alkylnicotinamide Salicylates. The biological activity is influenced by the alkyl chain, which modifies physicochemical properties leading to enhanced effects.
Diagram 2: Experimental Workflow for Salicylate Development. The process begins with the synthesis of the ionic APIS, followed by comprehensive characterization and testing.
Corrosive;Irritant